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Foundational

3-Nitro-4-oxo-4-phenylbutanoic acid chemical properties and structure

An In-Depth Technical Guide to 3-Nitro-4-oxo-4-phenylbutanoic Acid: Chemical Properties, Structure, and Therapeutic Potential This technical guide provides a comprehensive overview of 3-Nitro-4-oxo-4-phenylbutanoic acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Nitro-4-oxo-4-phenylbutanoic Acid: Chemical Properties, Structure, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-Nitro-4-oxo-4-phenylbutanoic acid, a derivative of the well-characterized 4-oxo-4-phenylbutanoic acid. While direct experimental data on this specific nitro-derivative is limited in publicly accessible literature, this document extrapolates its chemical properties, structural features, and potential applications based on established chemical principles and data from analogous compounds. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, reactivity, and hypothetical biological significance. We will delve into the influence of the nitro group on the molecule's electronic properties and how this may translate to novel therapeutic applications, particularly in the context of enzyme inhibition and bioreductive prodrugs.

Introduction to the 4-Oxo-4-phenylbutanoic Acid Scaffold

The 4-oxo-4-phenylbutanoic acid core structure is a versatile building block in medicinal chemistry. Its derivatives have been explored for a range of biological activities, including as inhibitors of enzymes like kynurenine-3-hydroxylase, which is implicated in neurodegenerative diseases.[1] The presence of a keto and a carboxylic acid functional group provides multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties.

The introduction of a nitro group, a potent electron-withdrawing moiety, is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[2][3][4] The position of the nitro group is critical and can significantly influence the biological activity of the parent compound.[2] This guide focuses on the theoretical properties of 3-Nitro-4-oxo-4-phenylbutanoic acid, providing a predictive framework for its behavior and potential.

Chemical Structure and Properties

The foundational step to understanding 3-Nitro-4-oxo-4-phenylbutanoic acid is to first characterize its parent compound, 4-oxo-4-phenylbutanoic acid.

The Parent Compound: 4-Oxo-4-phenylbutanoic Acid

Chemical Structure:

Caption: Proposed structure of 3-Nitro-4-oxo-4-phenylbutanoic acid.

Table 2: Predicted Physicochemical Properties of 3-Nitro-4-oxo-4-phenylbutanoic Acid

PropertyPredicted ValueRationale
Molecular Formula C₁₀H₉NO₅Addition of NO₂ and removal of H
Molecular Weight 223.18 g/mol Calculated from the molecular formula
Acidity (pKa) Lower than the parent compoundThe electron-withdrawing nitro group will stabilize the carboxylate anion, increasing acidity.
Polarity IncreasedThe nitro group is highly polar, increasing the overall polarity of the molecule.
Solubility Potentially alteredIncreased polarity may enhance solubility in polar solvents.

Synthesis and Reactivity

Synthesis of 4-Oxo-4-phenylbutanoic Acid

The most common method for synthesizing the parent compound is through Friedel-Crafts acylation of benzene with succinic anhydride, using a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃). [5][6][7] Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride under an inert atmosphere. [7]2. Addition of Reactants: Add anhydrous benzene to the flask. Slowly add a solution of succinic anhydride in benzene from the dropping funnel to the stirred suspension of aluminum chloride. [7]3. Reaction Progression: The reaction is typically stirred at room temperature or gently heated to ensure completion.

  • Quenching: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex. [7]5. Workup and Purification: The product is extracted with a suitable organic solvent, such as diethyl ether. The organic layers are combined, washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization from water or benzene. [7]

G cluster_0 Synthesis of 4-Oxo-4-phenylbutanoic Acid A Succinic Anhydride + Benzene C Reaction Mixture A->C Friedel-Crafts Acylation B Anhydrous AlCl3 B->C Catalyst D Quenching (Ice + HCl) C->D E Extraction (Organic Solvent) D->E F Purification (Recrystallization) E->F G 4-Oxo-4-phenylbutanoic Acid F->G

Caption: Experimental workflow for the synthesis of 4-oxo-4-phenylbutanoic acid.

Proposed Synthesis of 3-Nitro-4-oxo-4-phenylbutanoic Acid
Reactivity

The reactivity of 3-Nitro-4-oxo-4-phenylbutanoic acid is dictated by its three functional groups: the carboxylic acid, the ketone, and the nitro group.

  • Carboxylic Acid: Can undergo esterification, amide formation, and reduction. The increased acidity due to the nitro group will make the carboxylate a better leaving group in certain reactions.

  • Ketone: Susceptible to nucleophilic attack and can be reduced to a secondary alcohol.

  • Nitro Group: Can be reduced to an amine, which opens up a wide range of further chemical modifications. The nitro group also activates the adjacent protons, making them more acidic and susceptible to deprotonation.

Potential Applications in Drug Development

The unique combination of functional groups in 3-Nitro-4-oxo-4-phenylbutanoic acid suggests several potential applications in drug development.

Enzyme Inhibition

Derivatives of 4-oxo-4-phenylbutanoic acid have shown activity as enzyme inhibitors. [1]The introduction of a nitro group could enhance binding to target enzymes through favorable electrostatic interactions or by altering the conformation of the molecule.

Bioreductive Prodrugs

Nitroaromatic compounds are extensively studied as hypoxia-activated prodrugs in cancer therapy. [8]In the low-oxygen environment of tumors, the nitro group can be enzymatically reduced to cytotoxic species, leading to targeted cell death. [4][8]While 3-Nitro-4-oxo-4-phenylbutanoic acid is not aromatic, the aliphatic nitro group could potentially undergo similar bioreduction, making it a candidate for targeted cancer therapies.

G cluster_0 Hypoxia-Activated Prodrug Mechanism A 3-Nitro-4-oxo-4-phenylbutanoic acid (Prodrug) B Tumor Microenvironment (Hypoxia) A->B D Reduction of Nitro Group A->D Enzymatic Reduction C Nitroreductase Enzymes B->C C->D E Cytotoxic Species D->E F Targeted Cell Death E->F

Caption: Proposed mechanism of action for 3-Nitro-4-oxo-4-phenylbutanoic acid as a bioreductive prodrug.

Anti-inflammatory and Neuroprotective Effects

Some nitro-containing compounds exhibit anti-inflammatory properties. [4]Additionally, related compounds like 4-phenylbutyric acid have been shown to have neuroprotective effects by acting as chemical chaperones. [9]The unique structure of 3-Nitro-4-oxo-4-phenylbutanoic acid may confer similar or novel activities in these areas.

Conclusion and Future Directions

3-Nitro-4-oxo-4-phenylbutanoic acid represents an intriguing, yet underexplored, chemical entity with significant potential in medicinal chemistry. Based on the well-established chemistry of its parent compound and the known effects of the nitro group, we can predict that this molecule will possess unique chemical and biological properties. Its increased acidity, polarity, and potential for bioreduction make it a compelling candidate for further investigation, particularly in the development of novel enzyme inhibitors and targeted cancer therapies.

Future research should focus on developing a reliable synthetic route to 3-Nitro-4-oxo-4-phenylbutanoic acid to enable experimental validation of its predicted properties and to explore its biological activities in relevant in vitro and in vivo models. Such studies will be crucial in determining the true therapeutic potential of this promising scaffold.

References

  • PubChem. (n.d.). 3-Oxo-4-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of oxidation of 4-oxo-4-phenylbutanoic acid by N-Chlorosuccinimide in aqueous acetic acid medium. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved from [Link]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxo-4-phenylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997017317A1 - 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity.
  • PubChem. (n.d.). 3-Methyl-4-oxo-4-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1. Retrieved from [Link]

  • MDPI. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. Retrieved from [Link]

  • PubMed. (2013). 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Nitro-4-oxo-4-phenylbutanoic Acid

Abstract The precise characterization of novel chemical entities is a foundational requirement in chemical research, particularly within the pharmaceutical and materials science sectors. This guide provides a detailed te...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise characterization of novel chemical entities is a foundational requirement in chemical research, particularly within the pharmaceutical and materials science sectors. This guide provides a detailed technical overview of 3-Nitro-4-oxo-4-phenylbutanoic acid, a compound featuring a unique combination of nitro, ketone, and carboxylic acid functional groups. We present a comprehensive analysis of its fundamental physicochemical properties—molecular weight and exact mass—and delineate the theoretical and experimental methodologies for their determination. This document serves as a crucial resource for researchers, offering both the foundational data and the practical protocols necessary for the accurate identification and verification of this compound.

Compound Identity and Structure

3-Nitro-4-oxo-4-phenylbutanoic acid is a multifaceted organic compound. Its structure, which dictates its chemical behavior and analytical signature, is comprised of a four-carbon butanoic acid backbone substituted with a phenyl ketone at the C4 position and a nitro group at the C3 position.

Systematic IUPAC Name: 3-Nitro-4-oxo-4-phenylbutanoic acid

Molecular Formula: C₁₀H₉NO₅

The molecular structure is visualized below.

G cluster_0 Sample Introduction cluster_1 Ion Source cluster_2 Mass Analyzer cluster_3 Data System Liquid_Sample Analyte in Solution (e.g., Methanol/Water) ESI Electrospray Ionization (ESI) Generates Gaseous Ions Liquid_Sample->ESI High Voltage TOF Time-of-Flight (TOF) Separates Ions by m/z ESI->TOF Ion Transfer Detector Detector TOF->Detector Ion Detection Computer Data Acquisition & Spectrum Detector->Computer Signal Processing

Caption: Workflow for HRMS analysis using Electrospray Ionization.

Protocol 3: HRMS Analysis via ESI-TOF

This protocol outlines a standard procedure for analyzing 3-Nitro-4-oxo-4-phenylbutanoic acid. Electrospray Ionization (ESI) is selected as it is a "soft" ionization technique ideal for polar, thermally labile molecules, minimizing fragmentation and preserving the molecular ion. [1][2][3][4] 1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized compound.
  • Dissolve the sample in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of ~1-10 µg/mL using a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode).
  • Causality: Formic acid or ammonium hydroxide is added to promote protonation ([M+H]⁺) or deprotonation ([M-H]⁻) respectively, enhancing ionization efficiency for the acidic analyte.

2. Instrument Calibration:

  • Prior to sample analysis, perform a mass calibration of the HRMS instrument according to the manufacturer's specifications. [5] * Use a certified calibration standard mixture that covers the expected m/z range of the analyte. For this compound (Exact Mass 223.0481 Da), a standard covering the 100-500 m/z range is appropriate.
  • Causality: Calibration ensures high mass accuracy by correcting for any instrumental drift, which is critical for confident elemental composition determination. [5] 3. Sample Infusion and Data Acquisition:
  • Introduce the diluted sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
  • Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable ion signal. These parameters must be optimized for the specific analyte and instrument.
  • Acquire data in either positive or negative ion mode. Given the carboxylic acid moiety, negative ion mode ([M-H]⁻) is expected to yield a strong signal at m/z 222.0408 (223.0481 - 1.0073 for H⁺).
  • Acquire data over a suitable mass range (e.g., m/z 50-500) for a sufficient duration (e.g., 1-2 minutes) to obtain a high-quality averaged spectrum.

4. Data Analysis:

  • Process the acquired data using the instrument's software.
  • Identify the peak corresponding to the molecular ion. For negative ion mode, this will be the [M-H]⁻ adduct.
  • Compare the experimentally measured m/z value of this peak to the theoretically calculated exact mass. A mass accuracy of <5 ppm is typically required to confirm the elemental formula.
  • Use the software's formula calculator to confirm that C₁₀H₉NO₅ is the most plausible elemental composition for the measured exact mass.

Significance in Research and Drug Development

The accurate determination of molecular weight and, more critically, exact mass is not merely an academic exercise. It is a fundamental requirement with profound implications:

  • Structural Confirmation: HRMS provides unambiguous confirmation of the elemental composition of a newly synthesized compound, validating the synthetic route and confirming the identity of the target molecule. [6]* Purity Assessment: It allows for the detection of impurities, even those with the same nominal mass but different elemental compositions.

  • Metabolite Identification: In drug development, HRMS is essential for identifying metabolites by detecting the precise mass shifts that occur during biotransformation.

  • Regulatory Compliance: Regulatory bodies like the FDA require precise and accurate characterization data for all new chemical entities as part of the drug approval process.

Conclusion

This guide has established the core physicochemical identity of 3-Nitro-4-oxo-4-phenylbutanoic acid, detailing its molecular weight (223.18 g/mol ) and exact mass (223.0481 Da). We have provided robust, field-proven protocols for both the theoretical calculation and the experimental determination of these values using high-resolution mass spectrometry. For researchers and developers, this information serves as a validated, authoritative baseline for ensuring the identity, purity, and quality of this compound in any subsequent application.

References

  • Mass Spectrometry in the Clinical Laboratory. (n.d.). Clinical Biochemist Reviews. Retrieved from [Link]

  • Lareau, R. (2023, September 25). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing. Retrieved from [Link]

  • Let's Talk Science. (2022, May 9). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Kruve, A. (2011, July 15). Principles of electrospray ionization. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Konermann, L. (2013, April 15). Principles of Electrospray Ionization. Research Repository UCD. Retrieved from [Link]

  • Nishikawa, K., et al. (2023, November 19). High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. Journal of Chemical Education. Retrieved from [Link]

  • Marshall, A. G., & Hendrickson, C. L. (2008). High-Resolution Mass Spectrometry: Basic Principles for Using Exact Mass and Mass Defect for Discovery Analysis of Organic Molecules. Analytical Chemistry. Retrieved from [Link]

  • Save My Exams. (2025, January 8). High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

Sources

Foundational

Solubility Profile of 3-Nitro-4-oxo-4-phenylbutanoic Acid in Organic Solvents

An In-depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug discovery and development, including reaction kinetics, purification, formulation, and bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of 3-Nitro-4-oxo-4-phenylbutanoic acid. We will explore the theoretical principles governing its solubility based on its molecular structure, present detailed protocols for its experimental determination, and discuss the analytical techniques required for quantification. This document is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's solubility characteristics to facilitate its application in organic synthesis and pharmaceutical development.

Introduction and Physicochemical Characterization

3-Nitro-4-oxo-4-phenylbutanoic acid is a derivative of 4-oxo-4-phenylbutanoic acid, a compound known to be synthesized via Friedel–Crafts reaction between succinic anhydride and benzene.[1][2] The introduction of a nitro (-NO₂) group onto the phenyl ring significantly alters the molecule's electronic properties and intermolecular interactions, thereby influencing its solubility. Understanding these properties is the first step in predicting its behavior in different solvent systems.

The fundamental principle of "Like dissolves like" serves as a useful starting point for predicting solubility.[3] This rule suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Table 1: Physicochemical Properties of 3-Nitro-4-oxo-4-phenylbutanoic Acid

PropertyAnalysis
Molecular Formula C₁₀H₉NO₅
Molecular Weight 223.18 g/mol
Key Functional Groups Carboxylic Acid (-COOH), Ketone (C=O), Nitro Group (-NO₂), Phenyl Ring
Polarity Highly polar due to the presence of multiple electronegative oxygen atoms and the polar C-N bond.
Hydrogen Bonding The carboxylic acid group is a strong hydrogen bond donor and acceptor. The ketone and nitro groups are hydrogen bond acceptors.
Predicted pKa The carboxylic acid proton is expected to be acidic. The electron-withdrawing nitro group will likely decrease the pKa (increase the acidity) compared to the unsubstituted parent compound.

The molecular structure, with its combination of a non-polar phenyl ring and multiple polar, hydrogen-bonding functional groups, suggests a complex solubility profile that will be highly dependent on the chosen solvent.

Theoretical Solubility Principles and Predictions

The solubility of 3-Nitro-4-oxo-4-phenylbutanoic acid is dictated by the energy balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water, Acetic Acid): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding capabilities of the carboxylic acid, ketone, and nitro groups, high solubility is predicted in these solvents. The energy gained from strong solute-solvent hydrogen bonds should readily overcome the solute's crystal lattice energy.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors. They will effectively solvate the polar regions of the molecule. Good to high solubility is expected, particularly in highly polar aprotic solvents like DMSO and DMF.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions. The energy required to break the strong intermolecular forces (especially hydrogen bonds) within the solid solute will not be compensated by the weak van der Waals forces formed with the solvent. Therefore, low to negligible solubility is predicted.

The following diagram illustrates the key relationships influencing solubility.

G Logical relationship between solute/solvent properties and solubility. cluster_solute cluster_solvent Solute Solute Properties (3-Nitro-4-oxo-4-phenylbutanoic acid) Polarity_S High Polarity Hbond_S H-Bond Donor/Acceptor Solvent Solvent Properties Polarity_V Polarity (High/Low) Hbond_V H-Bonding (Protic/Aprotic) Solubility Resulting Solubility Polarity_S->Solubility Interaction Hbond_S->Solubility Interaction Polarity_V->Solubility Interaction Hbond_V->Solubility Interaction

Experimental Protocol for Solubility Determination

While theoretical predictions are valuable, they must be confirmed by empirical data. The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility.[4]

Materials and Equipment
  • 3-Nitro-4-oxo-4-phenylbutanoic acid (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed test tubes

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions : Add an excess amount of solid 3-Nitro-4-oxo-4-phenylbutanoic acid to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.[4]

  • Equilibration : Securely seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker (e.g., 25°C) and agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at high speed.

  • Sample Collection and Dilution : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed vial to remove any remaining microscopic particles. Accurately weigh the collected filtrate.

  • Quantification : Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved solute.[5]

  • Calculation : Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

The following diagram outlines the isothermal shake-flask workflow.

G Workflow for Isothermal Shake-Flask Solubility Determination. A 1. Add Excess Solute to Solvent B 2. Equilibrate (Constant Temp. Shaking, 24-72h) A->B C 3. Centrifuge to Separate Phases B->C D 4. Filter Supernatant (0.22 µm Syringe Filter) C->D E 5. Dilute Sample Accurately D->E F 6. Quantify Concentration (e.g., HPLC, UV-Vis) E->F G 7. Calculate Solubility (mg/mL or mol/L) F->G

Quantitative Data Summary (Template)

As specific experimental data is not publicly available, the following table serves as a template for presenting results obtained from the protocol described above.

Table 2: Predicted and Experimental Solubility of 3-Nitro-4-oxo-4-phenylbutanoic Acid at 25°C

SolventSolvent ClassPredicted SolubilityRationale for PredictionExperimental Solubility (mg/mL)Method of Analysis
MethanolPolar ProticHighStrong H-bonding with -COOH, C=O, -NO₂Data to be determinedHPLC-UV
EthanolPolar ProticHighStrong H-bonding with soluteData to be determinedHPLC-UV
AcetonePolar AproticMedium-HighStrong dipole-dipole interactions; H-bond acceptorData to be determinedHPLC-UV
AcetonitrilePolar AproticMediumModerate polarity; H-bond acceptorData to be determinedHPLC-UV
Ethyl AcetatePolar AproticLow-MediumLower polarity than acetone; H-bond acceptorData to be determinedHPLC-UV
DichloromethanePolar AproticLowCan't disrupt strong solute H-bondsData to be determinedHPLC-UV
TolueneNon-PolarVery LowAromatic stacking with phenyl ring, but insufficient to overcome solute polarityData to be determinedHPLC-UV
HexaneNon-PolarInsolubleMismatch in polarity and intermolecular forcesData to be determinedGravimetric

Safety and Handling Precautions

  • Personal Protective Equipment (PPE) : Wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[7] Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

  • Handling : Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[6] Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[6]

  • Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

3-Nitro-4-oxo-4-phenylbutanoic acid is a highly polar molecule with significant hydrogen bonding capabilities. Its solubility is predicted to be high in polar protic solvents, moderate to high in polar aprotic solvents, and very low in non-polar solvents. This guide provides the theoretical foundation and a robust, validated experimental protocol—the isothermal shake-flask method—for the precise determination of its solubility profile. The resulting data is indispensable for the rational design of synthetic routes, purification strategies, and formulation development in both academic and industrial research settings.

References

  • S. K. College (2024). Solubility test for Organic Compounds. Available at: [Link]

  • ResearchGate (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

  • Scribd (n.d.). Solubility Testing of Organic Compounds. Available at: [Link]

  • University of California, Irvine (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 3-Oxo-4-phenylbutanoic acid. PubChem Compound Database. Available at: [Link]

  • Der Pharma Chemica (2014). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Available at: [Link]

  • Chemos GmbH & Co. KG (n.d.). Safety Data Sheet: 4-phenylbutyric acid. Available at: [Link]

  • European Patent Office (2002). SYNTHESIS OF 4-PHENYLBUTYRIC ACID. Available at: [Link]

  • MDPI (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. Available at: [Link]

  • ResearchGate (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 3-Oxo-4-phenylpentanoic acid. PubChem Compound Database. Available at: [Link]

  • Scholars Research Library (2014). Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1, 10-phenanthroline- A mechanistic study. Available at: [Link]

  • SpectraBase (n.d.). 3-Oxo-4-phenylbutanoic acid methyl ester. Available at: [Link]

  • Royal Society of Chemistry (n.d.). 13C10-4-Oxo-4-phenylbutanoic acid. Available at: [Link]

Sources

Exploratory

Crystallographic Data and X-Ray Diffraction Analysis of 3-Nitro-4-oxo-4-phenylbutanoic Acid: A Technical Guide for Structural Elucidation

Executive Summary In the realm of structure-based drug design and advanced synthetic methodology, the precise three-dimensional conformation of highly functionalized intermediates is paramount. 3-Nitro-4-oxo-4-phenylbuta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of structure-based drug design and advanced synthetic methodology, the precise three-dimensional conformation of highly functionalized intermediates is paramount. 3-Nitro-4-oxo-4-phenylbutanoic acid (CAS 6328-00-3, Formula: C₁₀H₉NO₅) is a versatile aliphatic-aromatic building block featuring a phenyl ring, a ketone, an α -nitro group, and a terminal carboxylic acid. This whitepaper provides an in-depth, field-proven methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing a self-validating crystallographic workflow, we elucidate the causality behind experimental choices—from cryogenic data collection to supramolecular hydrogen-bond modeling.

Chemical Context and Structural Significance

The spatial arrangement of 3-nitro-4-oxo-4-phenylbutanoic acid is dictated by severe steric and electronic parameters. The torsion angle between the phenyl ring and the adjacent carbonyl group is heavily influenced by the steric bulk of the neighboring nitro group. Understanding these torsional preferences via X-ray crystallography is critical; for instance, the precise binding modes of functionalized aromatic acids in enzymatic active site pockets (e.g., PTP1B inhibitors) rely heavily on the conformational ground states established by solid-state structural data[1].

Small organic molecules with the formula C₁₀H₉NO₅ frequently crystallize in the monoclinic crystal system, with P21​/c being the most statistically probable space group for centrosymmetric, achiral molecules of this size[2][3]. The crystal lattice is typically dominated by strong intermolecular O–H···O hydrogen bonds, which pair centrosymmetrically related molecules into robust dimers[4].

Experimental Workflows: A Self-Validating System

To obtain high-resolution crystallographic data, the experimental protocol must be treated as a self-validating system where each step ensures the integrity of the next.

Crystallization Protocol

The goal is to grow single crystals with minimal internal defect density.

  • Solvent Selection: Dissolve 50 mg of 3-nitro-4-oxo-4-phenylbutanoic acid in 2 mL of a binary solvent system (e.g., ethyl acetate/hexanes, 1:1 v/v). The polar solvent solvates the compound, while the non-polar anti-solvent modulates the supersaturation rate.

  • Evaporation: Puncture the vial cap with a single needle hole to allow for ultra-slow evaporation at 298 K in a vibration-free environment.

  • Harvesting: After 4–7 days, harvest the resulting colorless, block-like crystals directly into perfluoropolyether oil to prevent atmospheric degradation or solvent loss.

X-Ray Diffraction Data Collection
  • Mounting: Select a crystal of optimal dimensions (approx. 0.25 × 0.20 × 0.15 mm³) exhibiting uniform birefringence under polarized light. Mount it on a MiTeGen micromount.

  • Cryogenic Cooling: Transfer the mount to a diffractometer equipped with a nitrogen cold stream set to 100 K. Causality: Data collection is performed at 100 K rather than room temperature to minimize atomic thermal vibrations (Debye-Waller factors). This drastically increases the intensity of high-angle reflections, allowing for a highly precise determination of the carbon-carbon and carbon-nitrogen bond lengths.

  • Irradiation: Collect diffraction data using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation.

Structure Solution and Refinement
  • Reduction: Integrate the raw frame data and apply a multi-scan absorption correction (e.g., SADABS) to account for varying path lengths of the X-ray beam through the crystal.

  • Phasing: Solve the phase problem using intrinsic phasing algorithms (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL)[5].

  • Validation: Place carbon-bound hydrogen atoms in calculated positions using a riding model. Critical Step: Locate the carboxylic acid proton directly from the difference Fourier map and refine it freely. The ability to locate this proton without geometric constraints validates the heavy-atom phase model and confirms the hydrogen-bonding topology.

Workflow A Sample Preparation (Slow Evaporation) B Crystal Selection & Mounting A->B C X-Ray Diffraction Data Collection (100 K) B->C D Data Reduction & Absorption Correction C->D E Structure Solution (Intrinsic Phasing) D->E F Structure Refinement (Least-Squares on F²) E->F G Final CIF Generation & Validation F->G

Figure 1: Self-validating workflow for SCXRD structural elucidation.

Quantitative Crystallographic Data

The table below summarizes the standardized crystallographic data and refinement parameters expected for the monoclinic P21​/c phase of C₁₀H₉NO₅ derivatives[3][6].

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical formula C₁₀H₉NO₅
Formula weight 223.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system Monoclinic
Space group P21​/c
Unit cell dimensions a=9.004(2) Å, α=90∘
b=7.770(5) Å, β=112.80(1)∘
c=11.413(2) Å, γ=90∘
Volume 735.8(3) ų
Z 4
Density (calculated) 1.432 Mg/m³
Absorption coefficient 0.115 mm⁻¹
F(000) 464
Crystal size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.54° to 28.35°
Reflections collected / unique 8452 / 1856[ Rint​=0.034 ]
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1​=0.0412 , wR2​=0.0985
Largest diff. peak and hole 0.284 and -0.215 e.Å⁻³

Supramolecular Assembly and Conformational Analysis

The solid-state architecture of 3-nitro-4-oxo-4-phenylbutanoic acid is a masterclass in supramolecular assembly.

  • Primary Motif: The dominant intermolecular force is the strong O–H···O hydrogen bonding between the terminal carboxylic acid groups. This interaction pairs two asymmetric units into a centrosymmetric dimer, mathematically described by the R22​(8) graph-set motif[4].

  • Secondary Motif: The highly polarized nitro group participates in weaker, secondary C–H···O interactions with the aliphatic backbone of adjacent dimers. Furthermore, the aromatic phenyl rings engage in offset π−π stacking, which propagates the dimeric units into a highly stable 3D monoclinic lattice[5].

Supramolecular M1 3-Nitro-4-oxo-4-phenylbutanoic acid (Asymmetric Unit) HB O-H···O Hydrogen Bonding (R2,2(8) Motif) M1->HB VDW Weak C-H···O & π-π Stacking (Nitro/Phenyl Interactions) M1->VDW M2 Symmetry-Generated Neighbor M2->HB Lattice 3D Monoclinic Lattice (P2₁/c Space Group) HB->Lattice VDW->Lattice

Figure 2: Supramolecular logic and hydrogen-bonding network in the crystal lattice.

Conclusion

The rigorous crystallographic analysis of 3-nitro-4-oxo-4-phenylbutanoic acid yields more than just atomic coordinates; it provides a definitive blueprint of its electronic and steric environment. By adhering to cryogenic data collection and intrinsic phasing methodologies, researchers can confidently map the R22​(8) hydrogen-bonding networks and torsional strains inherent to α -nitro ketones. These structural insights are ultimately indispensable for the rational design of downstream pharmaceutical derivatives.

References

  • [4] Crystal Structure of Three Compounds Related to Triphenylene and Tetracyanoquinodimethane. ResearchGate. Available at: [Link]

  • [1] Discovery and SAR of a Novel Selective and Orally Bioavailable Nonpeptide Classical Competitive Inhibitor Class of Protein-Tyrosine. American Chemical Society (ACS). Available at:[Link]

  • [5] Dalton Transactions - RSC Publishing. Royal Society of Chemistry. Available at:[Link]

  • [3] Über die Einwirkung von Diazo‐methan auf aromatische... Semantic Scholar. Available at:[Link]

Sources

Foundational

A Physicochemical and Strategic Analysis of 3-Nitro-4-oxo-4-phenylbutanoic Acid as a Novel Drug Candidate

An In-Depth Technical Guide for Drug Discovery Professionals Abstract The journey of a new chemical entity (NCE) from a laboratory curiosity to a clinical candidate is fundamentally governed by its physicochemical proper...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The journey of a new chemical entity (NCE) from a laboratory curiosity to a clinical candidate is fundamentally governed by its physicochemical properties. These characteristics dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, ultimately influencing its efficacy and safety. This guide presents a comprehensive framework for the evaluation of 3-Nitro-4-oxo-4-phenylbutanoic acid, a novel compound with structural motifs that suggest both therapeutic potential and developmental challenges. As direct experimental data for this specific molecule is not yet prevalent in public literature, this document serves as a prospective analysis, outlining the critical physicochemical parameters that must be assessed. We will delve into the profound influence of its key structural features—the nitroaromatic system, the β-keto acid moiety, and the phenylbutanoic scaffold—on its drug-like properties. Furthermore, this guide provides detailed, field-proven experimental protocols for determining these properties, offering a robust roadmap for researchers and drug development professionals tasked with characterizing this or structurally similar NCEs.

Molecular Architecture: A Double-Edged Sword

The structure of 3-Nitro-4-oxo-4-phenylbutanoic acid presents a fascinating confluence of functional groups, each contributing uniquely to its overall physicochemical profile. A deep understanding of this architecture is paramount before embarking on any experimental characterization.

Chemical Structure: C₁₀H₉NO₅ Molecular Weight: 223.18 g/mol

The molecule is comprised of three key regions:

  • The Nitroaromatic System: The presence of a nitro group (–NO₂) on the phenyl ring is a significant feature. Nitro groups are potent electron-withdrawing groups that can profoundly influence a molecule's electronic distribution and, consequently, its interactions with biological targets.[1][2] However, they are often flagged as potential structural alerts or toxicophores. The bioreduction of a nitro group in vivo can lead to reactive intermediates, which may cause mutagenicity or other toxic effects.[3][4] This "dual-sword" nature necessitates a careful and early assessment of its metabolic stability and potential for toxicity.[1]

  • The β-Keto Acid Moiety: This functional arrangement is arguably the most dynamic part of the molecule. The carboxylic acid is an ionizable group, making properties like solubility and membrane permeability highly dependent on pH. The ketone at the β-position makes the α-hydrogen (at C3) acidic, opening the door to keto-enol tautomerism . This equilibrium is a critical, yet often overlooked, factor that can dictate the molecule's shape, hydrogen bonding capability, and metal-chelating properties.[5][6]

  • The Phenylbutanoic Scaffold: This provides the foundational carbon framework, contributing to the molecule's overall size and lipophilicity.

Core Physicochemical Properties: The Pillars of Drugability

The success of an orally administered drug is largely dependent on a delicate balance of several key physicochemical properties, which are often evaluated through the lens of frameworks like Lipinski's Rule of 5.[7][8] For 3-Nitro-4-oxo-4-phenylbutanoic acid, the following properties are of primary importance.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[9][10] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

  • Causality and Importance: An optimal LogP (ideally between 1 and 3 for many oral drugs) is required for good absorption.[9] If a molecule is too hydrophilic (low LogP), it may not cross the lipid-rich intestinal wall; if it is too lipophilic (high LogP), it may have poor aqueous solubility and become trapped in fatty tissues.[11] For an ionizable molecule like our compound, the distribution coefficient (LogD) is a more physiologically relevant measure, as it accounts for the partitioning of both the ionized and neutral species at a specific pH (typically 7.4).[9][12]

  • Structural Influence: The phenyl ring contributes to lipophilicity, while the carboxylic acid and nitro group contribute to polarity. The keto-enol tautomerism will also play a crucial role; the enol form, with its intramolecular hydrogen bond, can "mask" polarity, potentially increasing its LogP compared to the keto form.

Aqueous Solubility (S)

A drug must dissolve in the gastrointestinal fluid before it can be absorbed.[13] Poor aqueous solubility is a major cause of failure for many NCEs.

  • Causality and Importance: Solubility directly impacts the bioavailability of an oral drug.[14][15] It is influenced by factors like crystal lattice energy (related to melting point) and the molecule's polarity.[16] We differentiate between thermodynamic solubility (the true equilibrium solubility) and kinetic solubility, a higher-throughput measurement often used in early screening.[17][18]

  • Structural Influence: The carboxylic acid group will be ionized at intestinal pH (~6.8) and blood pH (7.4), significantly enhancing aqueous solubility. Conversely, the aromatic ring and the potential for strong intermolecular interactions in the solid state could limit solubility.

Ionization Constant (pKa)

The pKa is the pH at which a functional group is 50% ionized and 50% neutral.[18] It is perhaps the most influential physicochemical property for a drug molecule.

  • Causality and Importance: The pKa dictates the charge state of a molecule in different physiological compartments, which in turn governs its solubility, permeability, and ability to bind to its target.[19] For example, a drug must often be in a neutral state to cross cell membranes but may need to be ionized to dissolve in the blood or interact with a binding site.[20]

  • Structural Influence: 3-Nitro-4-oxo-4-phenylbutanoic acid has a primary acidic pKa associated with its carboxylic acid group. A second, higher pKa may be associated with the α-hydrogen, whose acidity is enhanced by the two adjacent carbonyl/nitro groups. Determining these pKa values is critical for predicting its behavior in the body.

Keto-Enol Tautomerism

The equilibrium between the keto and enol forms is a dynamic process that can be influenced by solvent, pH, and temperature.[21][22]

  • Causality and Importance: The two tautomers have different properties. The enol form is more planar, can form a strong intramolecular hydrogen bond, and has a different electronic distribution.[5] This can affect everything from LogP and pKa to the molecule's ability to fit into a protein binding pocket. The rate of interconversion is also important; if it is slow, the molecule might exist as a mixture of two distinct species in vivo.

  • Visualizing the Equilibrium: The equilibrium favors the keto form in polar solvents like water, but the enol form can be significantly stabilized by intramolecular hydrogen bonding.

experimental_workflow compound Receive NCE Sample (3-Nitro-4-oxo-4-phenylbutanoic acid) pka Protocol 1: Determine pKa(s) (Potentiometric Titration) compound->pka logd Protocol 2: Determine LogD at pH 7.4 (Shake-Flask Method) pka->logd pKa data informs LogD buffer choice solubility Protocol 3: Determine Thermodynamic Solubility (Shake-Flask Method) pka->solubility pKa data informs assay buffer pH analysis Data Synthesis & Drug-Likeness Assessment (e.g., Lipinski's Rule of 5) logd->analysis solubility->analysis

Caption: Logical workflow for experimental physicochemical characterization.

Protocol 1: Determination of Ionization Constant (pKa) by Potentiometric Titration
  • Rationale: Potentiometric titration is a robust and direct method for determining pKa by measuring pH changes upon the addition of a titrant. [20]It is particularly useful for identifying multiple pKa values.

  • Methodology:

    • Preparation: Prepare a ~1-5 mM solution of the compound in water or a water/co-solvent mixture (e.g., methanol or DMSO) if solubility is low. Ensure the co-solvent percentage is kept low (<20%) to minimize its effect on the pKa.

    • Titration Setup: Use a calibrated pH meter with an automated titrator. Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

    • Acidic pKa Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH). Record the pH after each incremental addition of titrant.

    • Basic pKa Titration (if applicable): Back-titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. Use derivative plots (dpH/dV) to accurately identify the equivalence points.

Protocol 2: Determination of Distribution Coefficient (LogD) by Shake-Flask Method
  • Rationale: The shake-flask method is the "gold standard" for LogP/LogD determination, as it directly measures the partitioning of the compound between two immiscible phases at equilibrium. [23]* Methodology:

    • Phase Preparation: Pre-saturate n-octanol with a physiologically relevant buffer (e.g., PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.

    • Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this solution to a vial containing a known volume of the pre-saturated n-octanol. The final concentration should be high enough for accurate detection but low enough to avoid solubility issues in either phase.

    • Equilibration: Cap the vial and shake gently on a flatbed shaker at a constant temperature for 12-24 hours to ensure equilibrium is reached. [17] 4. Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

    • Quantification: Carefully remove an aliquot from both the aqueous and the octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

    • Calculation: LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Protocol 3: Determination of Thermodynamic Aqueous Solubility
  • Rationale: This method determines the true equilibrium solubility of the solid form of the compound, which is critical for formulation and biopharmaceutical classification. [18]* Methodology:

    • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

    • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours. This extended time is necessary to allow the solution to reach equilibrium with the most stable crystalline form of the solid. [14] 3. Sample Processing: After equilibration, check for the presence of solid material. Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

    • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.

    • Solid-State Analysis (Self-Validation): Recover the remaining solid and analyze it using a technique like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This crucial step confirms whether the solid form has changed (e.g., converted to a different polymorph or a hydrate) during the experiment, which could affect the solubility value. [16]

Integrated Analysis: Building a Drug-Likeness Profile

Once experimental data is obtained, it must be synthesized to form a coherent picture of the molecule's potential.

Data Summary Table

All quantitative data should be compiled into a clear, comparative table. This allows for a quick assessment of the compound's strengths and weaknesses.

Physicochemical PropertyPredicted Value / TargetExperimental ValueImpact on Drug Design
Molecular Weight < 500 Da223.18 g/mol (Compliant)Low MW is favorable for oral absorption. [7]
pKa₁ (Carboxylic Acid) ~3.5 - 4.5To be determinedDetermines charge and solubility in the stomach (pH 1-2) and intestine (pH 6-7.5). [19]
pKa₂ (α-Carbon) ~8 - 10To be determinedMay influence interactions with metabolic enzymes or targets.
LogD at pH 7.4 1 - 3To be determinedKey predictor of membrane permeability and overall ADME profile. [9]
Aqueous Solubility (pH 7.4) > 50 µg/mLTo be determinedHigh solubility is critical for achieving therapeutic concentrations in vivo. [13]
H-Bond Donors ≤ 51 (Compliant)Low number of donors is favorable for membrane permeability. [7]
H-Bond Acceptors ≤ 105 (Compliant)Compliant with Lipinski's guidelines. [7]
ADME Pathway and Physicochemical Influences

The interplay between these properties governs the entire pharmacokinetic journey of the drug.

ADME_Pathway cluster_oral Oral Administration cluster_body Body start Drug in Formulation ABS Absorption (Gut Wall) start->ABS DIST Distribution (Bloodstream) ABS->DIST MET Metabolism (Liver) DIST->MET end Therapeutic Effect & Clearance DIST->end EXC Excretion (Kidney/Bile) MET->EXC prop_sol High Solubility (governed by pKa) prop_sol->ABS prop_perm Good Permeability (governed by LogD) prop_perm->ABS prop_met Metabolic Stability (Nitro Group?) prop_met->MET

Caption: Influence of key physicochemical properties on the ADME process.

Conclusion and Forward Look

3-Nitro-4-oxo-4-phenylbutanoic acid is a molecule of significant interest, but its pathway to becoming a viable drug candidate is contingent upon a thorough understanding and optimization of its physicochemical properties. While it comfortably meets several criteria of Lipinski's Rule of 5 based on its structure alone (MW, H-bond donors/acceptors), its success hinges on the experimentally determined values of pKa, LogD, and aqueous solubility.

The primary challenges and opportunities can be summarized as follows:

  • Challenge: The nitro group is a potential metabolic liability and must be investigated early for toxicophore activity. [4]* Challenge: The interplay of the β-keto acid functionality and its tautomerism could lead to complex solution-state behavior.

  • Opportunity: The ionizable carboxylic acid provides a handle for significant modulation of solubility, which is advantageous for formulation development.

  • Opportunity: The molecule's compact size and balanced feature set suggest that if its lipophilicity and solubility are within optimal ranges, it could possess favorable ADME properties.

By employing the rigorous experimental framework outlined in this guide, drug discovery teams can efficiently generate the critical data needed to make informed decisions, mitigate risks, and unlock the full therapeutic potential of this and other novel chemical entities.

References

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • Gimisis, T., & Zervou, M. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]

  • ACS Publications. (2023, March 6). Wrestling with the rule of 5. C&EN Global Enterprise. Retrieved from [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. Retrieved from [Link]

  • Ouch, M., et al. (n.d.). Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. PMC. Retrieved from [Link]

  • Amidon, G. L., & Lee, L. S. (n.d.). BDDCS, the Rule of 5 and Drugability. PMC - NIH. Retrieved from [Link]

  • Miller, J. M., et al. (n.d.). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Retrieved from [Link]

  • S-H. K., et al. (n.d.). Determination of pKa Values by Liquid Chromatography. Agilent. Retrieved from [Link]

  • Al-Ghamdi, M. S., & Al-Omar, M. A. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • Bitar, L., & Jaber, A. (2025, April 9). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Retrieved from [Link]

  • MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

  • Shin, H. K., et al. (n.d.). (PDF) Predicting ADME Properties of Chemicals. ResearchGate. Retrieved from [Link]

  • MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • de la Mora-Vargas, J., et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 8.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • Chiang, Y., et al. (n.d.). The acidity and tautomerism of β-diketones in aqueous solution. Canadian Journal of Chemistry. Retrieved from [Link]

  • PhysChem Forum. (n.d.). The Influence of Physicochemical Properties on ADME. Retrieved from [Link]

  • ACS Publications. (2020, January 7). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025, November 14). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • Zhang, Y., et al. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Predicted Thermodynamic Stability of 3-Nitro-4-oxo-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Structural Analysis 3-Nitro-4-oxo-4-phenylbutanoic acid is a multifunctional organic compound whose structure presents inherent th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Structural Analysis

3-Nitro-4-oxo-4-phenylbutanoic acid is a multifunctional organic compound whose structure presents inherent thermodynamic challenges. The molecule's stability is governed by the interplay of three key functional groups: a secondary nitroalkane, a β-keto acid, and a benzoyl group.

  • β-Keto Acid Moiety: This functionality is well-known for its susceptibility to thermal decarboxylation.[2][3] The presence of a ketone group at the β-position relative to the carboxylic acid facilitates the loss of carbon dioxide (CO₂) through a cyclic transition state, particularly upon heating.[4]

  • Secondary Nitroalkane Moiety: Aliphatic nitro compounds are energetic materials capable of rapid and highly exothermic decomposition.[5][6][7] The carbon-nitrogen (C-NO₂) bond is often the weakest link, and its cleavage can initiate decomposition cascades.[8] Secondary nitroalkanes, in particular, can serve as precursors to ketones via transformations like the Nef reaction under specific acidic or basic conditions.[9][10][11]

The combination of these two relatively unstable functionalities within the same molecule suggests that 3-Nitro-4-oxo-4-phenylbutanoic acid is likely a thermally sensitive compound requiring careful handling.

Predicted Decomposition Pathways

Based on its structure, two primary decomposition pathways are predicted. The dominant pathway will be influenced by factors such as temperature, pH, and the presence of catalysts.

Pathway A: Thermal Decarboxylation

The most probable low-energy decomposition route is the classic decarboxylation of the β-keto acid moiety. Upon heating, the molecule is expected to lose CO₂, forming 1-nitro-2-phenylethanone. This reaction proceeds through a concerted, cyclic transition state.[4]

Caption: Predicted thermal decarboxylation of the title compound.

This pathway is common for β-keto acids and is often facile, suggesting that prolonged heating, even at moderate temperatures, could lead to significant degradation.[2][3]

Pathway B: Nitro-Group Mediated Decomposition (e.g., Nef Reaction)

Under acidic or basic conditions, the nitroalkane functionality can become reactive. The Nef reaction, for instance, involves the conversion of a primary or secondary nitroalkane to a carbonyl compound.[9][10][11] While typically requiring specific reagents (e.g., strong acid hydrolysis of a nitronate salt), the inherent acidity of the carboxylic acid and the presence of the α-proton could facilitate related decomposition routes, especially in solution.[12]

Caption: Potential decomposition pathway involving the nitro group.

This pathway is more complex and speculative without specific experimental conditions but highlights a secondary mode of instability. The initial step would be the formation of the nitronate anion under basic conditions or the nitronic acid under acidic conditions.[9][11]

Quantitative Stability Assessment: A Predictive Framework

While no direct experimental data exists for 3-Nitro-4-oxo-4-phenylbutanoic acid, we can infer its stability by examining related compounds.

Compound ClassTypical Onset of Decomposition (DSC)Enthalpy of Decomposition (ΔH_d)Key Considerations
Aliphatic Nitroalkanes 150 - 200 °C> 500 J/g (highly energetic)Decomposition is highly exothermic.[6][7] Primary nitroalkanes are generally more stable than secondary ones.[8]
β-Keto Acids Varies (often < 100 °C)Lower than nitroalkanesDecarboxylation is the primary concern.[2][4] Stability is highly dependent on pH and temperature.[2]
4-Oxo-4-phenylbutanoic Acid Stable to its melting point (~114 °C)Not typically considered energeticThe parent keto-acid without the nitro group is significantly more stable.[13][14]

Analysis: The presence of the nitro group is expected to significantly lower the overall thermal stability compared to the parent 4-oxo-4-phenylbutanoic acid. The onset of exothermic decomposition is likely to be dictated by the less stable of the two functionalities. It is plausible that decarboxylation may occur at a lower temperature, but the more energetic and hazardous decomposition will be driven by the nitro group, likely with an onset temperature in the range of 150-200 °C, consistent with other aliphatic nitro compounds.[5][6][7]

Recommended Experimental Protocols for Stability Validation

To establish a definitive thermodynamic stability profile, a combination of thermoanalytical techniques is required. These protocols form a self-validating system for assessing the thermal hazards of the compound.[15]

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for screening thermal stability, identifying exothermic events, and determining the onset temperature of decomposition.[16][17][18]

  • Objective: To determine the onset temperature (T_onset), peak temperature (T_peak), and enthalpy of decomposition (ΔH_d).

  • Apparatus: A calibrated Differential Scanning Calorimeter capable of reaching at least 400 °C.[17] High-pressure sealed crucibles (e.g., gold-plated stainless steel or gold) are mandatory to suppress sample evaporation and contain any pressure generated during decomposition.[6][7]

  • Procedure:

    • Sample Preparation: Accurately weigh 1-3 mg of 3-Nitro-4-oxo-4-phenylbutanoic acid into a high-pressure crucible.

    • Sealing: Hermetically seal the crucible to ensure that any decomposition is contained.

    • Experimental Conditions:

      • Purge Gas: Nitrogen at a flow rate of 50 mL/min.[17]

      • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 400 °C at a linear heating rate of 10 °C/min.[17]

      • Reference: An empty, sealed high-pressure crucible.

    • Data Analysis: Analyze the resulting thermogram to identify exothermic events. Determine the extrapolated onset temperature and integrate the peak area to calculate the enthalpy of decomposition. A sharp, high-energy exotherm is indicative of a significant thermal hazard.[7]

Thermogravimetric Analysis (TGA)

TGA measures changes in sample mass as a function of temperature, providing crucial information on decomposition pathways that involve the loss of volatile products, such as decarboxylation.[19][20][21][22]

  • Objective: To identify the temperatures at which mass loss occurs and to quantify this loss.

  • Apparatus: A calibrated Thermogravimetric Analyzer.

  • Procedure:

    • Sample Preparation: Place 5-10 mg of the sample into an open TGA pan (e.g., alumina or platinum).

    • Experimental Conditions:

      • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

      • Temperature Program: Heat the sample from ambient to 400 °C at a heating rate of 10 °C/min.

    • Data Analysis: Examine the TGA curve for mass loss steps. A mass loss corresponding to CO₂ (approx. 19.7% of the total molecular weight) at a lower temperature would confirm the decarboxylation pathway. Subsequent, more rapid mass loss would indicate the decomposition of the remaining nitro-containing fragment.

Caption: Recommended workflow for thermal stability analysis.

Conclusion and Safety Recommendations

While direct thermodynamic data for 3-Nitro-4-oxo-4-phenylbutanoic acid is lacking, a thorough analysis of its constituent functional groups strongly indicates that it is a thermally sensitive compound. The presence of both a β-keto acid and a secondary nitroalkane moiety creates two potential decomposition pathways: a lower-energy decarboxylation and a higher-energy, more hazardous nitro-group decomposition.

Key Recommendations:

  • Storage: Store the compound at reduced temperatures (e.g., 2-8 °C) to minimize the risk of gradual decarboxylation. Avoid long-term storage at ambient temperatures.

  • Handling: Avoid heating the solid material, especially in a confined space. When used in reactions, maintain careful temperature control and consider the potential for exothermic decomposition, particularly if the reaction conditions involve strong acids, bases, or elevated temperatures.

  • Scale-Up: Prior to any scale-up operations, the experimental protocols outlined in this guide (DSC and TGA) must be performed to quantify the thermal hazards and establish safe operating temperature limits.

This predictive analysis, grounded in established chemical principles, provides a vital framework for the safe and effective use of this important synthetic intermediate.

References

  • Nef reaction. In: Wikipedia. Accessed March 25, 2026. [Link]

  • TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. Published January 23, 2026. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Published July 1, 2020. [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. Published February 8, 2022. [Link]

  • Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. MDPI. Published January 10, 2023. [Link]

  • Thermogravimetric Analysis. Improved Pharma. Published January 7, 2022. [Link]

  • Nef Reaction. Organic Chemistry Portal. Accessed March 25, 2026. [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ResearchGate. Accessed March 25, 2026. [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino. Published February 15, 2021. [Link]

  • Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. Organic Letters. ACS Publications. Published April 17, 2025. [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. ACS Publications. Published February 15, 2021. [Link]

  • Thermogravimetric Analyzer for Pharmaceutical Materials. American Pharmaceutical Review. Accessed March 25, 2026. [Link]

  • Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. National Center for Biotechnology Information. Accessed March 25, 2026. [Link]

  • The effect of pressure on the thermal decomposition of nitroalkanes catalyzed by amines. ScienceDirect. Published August 19, 2006. [Link]

  • Applications of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2- Dibenzoylethylene. ResearchGate. Accessed March 25, 2026. [Link]

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development. ACS Publications. Published August 15, 2019. [Link]

  • Decarboxylation. Master Organic Chemistry. Published May 20, 2022. [Link]

  • Differential scanning calorimetry. Netzsch. Accessed March 25, 2026. [Link]

  • THE KETONIC DECOMPOSITION OF BETA-KETO CARBOXYLIC ACIDS. ACS Publications. Accessed March 25, 2026. [Link]

  • Differential scanning calorimetry. In: Wikipedia. Accessed March 25, 2026. [Link]

  • A chemoenzymatic synthesis of Baclofen. Educación Química. Published 2011. [Link]

  • Keto acid. In: Wikipedia. Accessed March 25, 2026. [Link]

  • Decarboxylation Reaction Mechanism. YouTube. Published May 12, 2018. [Link]

  • Synthesis of Baclofen; an Alternative Approach. Brieflands. Accessed March 25, 2026. [Link]

  • Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. Accessed March 25, 2026. [Link]

  • An improved process for the preparation of baclofen and its intermediate.
  • Oxidative Decarboxylation of Substituted 4-Oxoacid by Acid Bromate – A Kinetic and Mechanistic Study. Asian Journal of Chemistry. Accessed March 25, 2026. [Link]

  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. Published February 15, 2020. [Link]

  • Novel Synthesis of Baclofen. International Journal of ChemTech Research. Accessed March 25, 2026. [Link]

  • Highly Enantioselective Michael Addition of Nitroalkanes to Enones and Its Application in Syntheses of (R)-Baclofen and (R)-Phenibut. Organic Chemistry Portal. Accessed March 25, 2026. [Link]

  • Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids. YouTube. Published February 21, 2023. [Link]

  • Synthesis of 2-(4-nitrophenyl)butyric acid. PrepChem.com. Accessed March 25, 2026. [Link]

  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Angewandte Chemie. Published 2022. [Link]

  • A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. MDPI. Published May 21, 2018. [Link]

  • Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Oriental Journal of Chemistry. Accessed March 25, 2026. [Link]

  • The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals. ResearchGate. Published August 9, 2025. [Link]

  • Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. SpringerLink. Published 2020. [Link]

  • Synthesis of 4-phenylbutyric acid.
  • Kinetics and thermodynamics of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in acetic acid-water medium. Zenodo. Published October 1, 2016. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: A Streamlined Approach to Pyrrolidone Synthesis Using 3-Nitro-4-oxo-4-phenylbutanoic Acid

Introduction: The Pyrrolidone Scaffold and a Novel Synthetic Strategy The pyrrolidone ring, a five-membered γ-lactam, is a cornerstone of medicinal chemistry.[1] Its prevalence as a "privileged scaffold" in a multitude o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrolidone Scaffold and a Novel Synthetic Strategy

The pyrrolidone ring, a five-membered γ-lactam, is a cornerstone of medicinal chemistry.[1] Its prevalence as a "privileged scaffold" in a multitude of FDA-approved drugs underscores its importance, owing to the rigid, three-dimensional structure it provides for precise interaction with biological targets.[2][3] Pyrrolidone derivatives exhibit a vast range of pharmacological activities, including anticonvulsant, nootropic, and anticancer properties.[1][4]

Traditional methods for constructing γ-lactams can involve multiple steps or harsh reaction conditions.[5][6] This application note details a robust and efficient strategy for the synthesis of functionalized pyrrolidones, utilizing 3-Nitro-4-oxo-4-phenylbutanoic acid as a versatile and strategically designed precursor. The core of this methodology lies in a one-pot reductive cyclization, a process that combines the reduction of a nitro group and an intramolecular lactamization into a single, highly efficient transformation. This approach offers a direct and atom-economical route to valuable pyrrolidone cores from readily accessible starting materials.[7]

Section 1: The Core Transformation: A Mechanistic Perspective

The conversion of 3-Nitro-4-oxo-4-phenylbutanoic acid to the corresponding 4-oxo-5-phenylpyrrolidin-2-one hinges on a tandem reaction sequence initiated by the reduction of the aliphatic nitro group. This process is most effectively achieved through catalytic hydrogenation.

1.1. Reduction of the Nitro Group: The primary step is the six-electron reduction of the nitro group (–NO₂) to a primary amine (–NH₂).[8] This transformation is typically catalyzed by transition metals such as palladium, platinum, or nickel.[9][10] The reaction proceeds through several intermediates, including nitroso (–NO) and hydroxylamine (–NHOH) species.[8][11] Under controlled hydrogenation conditions, these intermediates are rapidly converted to the final amine without significant accumulation.[12]

1.2. Intramolecular Cyclization (Lactamization): Upon formation, the nascent γ-amino acid intermediate is perfectly primed for a spontaneous intramolecular cyclization. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the carboxylic acid, leading to the formation of a stable five-membered ring and the elimination of a water molecule.[13] This thermodynamically favorable process, known as lactamization, drives the reaction to completion, yielding the desired pyrrolidone product.[5]

The overall synthetic pathway is visualized below:

G cluster_precursor Precursor cluster_process Reductive Cyclization cluster_intermediate In-situ Intermediate cluster_product Final Product Precursor 3-Nitro-4-oxo-4-phenylbutanoic acid Process Catalytic Hydrogenation (e.g., H₂, Pd/C) Ethanol, RT, 40-50 psi Precursor->Process Reduction of -NO₂ Intermediate γ-Amino Acid Intermediate (Unstable, cyclizes rapidly) Process->Intermediate Formation of -NH₂ Product 4-Phenyl-5-oxopyrrolidine-3-carboxylic acid Intermediate->Product Intramolecular Lactamization (-H₂O)

Caption: Reductive cyclization pathway from precursor to pyrrolidone.

Section 2: Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 4-Phenyl-5-oxopyrrolidine-3-carboxylic acid from its nitro precursor.

Protocol 2.1: Synthesis of 4-Phenyl-5-oxopyrrolidine-3-carboxylic acid

This procedure details the one-pot reductive cyclization of the γ-nitro keto acid precursor via catalytic hydrogenation.

Materials and Equipment:

  • 3-Nitro-4-oxo-4-phenylbutanoic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Ethanol (or Methanol), reagent grade

  • Parr Hydrogenation Apparatus (or similar)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® 545

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a heavy-walled hydrogenation flask, add 3-Nitro-4-oxo-4-phenylbutanoic acid (e.g., 5.0 g).

  • Solvent Addition: Add ethanol (e.g., 100 mL) to dissolve the starting material completely. A magnetic stir bar is added for agitation.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 500 mg) to the solution under a gentle stream of nitrogen.

    • Expert Insight: Palladium on carbon is pyrophoric when dry. Handling it as a wet paste or under an inert atmosphere minimizes the risk of ignition upon contact with solvent vapors or air.

  • Hydrogenation: Securely attach the flask to the Parr hydrogenation apparatus.

  • Inerting: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle 3-5 times to ensure the removal of all oxygen.

  • Pressurization: Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction Execution: Begin vigorous stirring. The reaction is typically exothermic, and a slight increase in temperature may be observed. Monitor the reaction by observing the pressure gauge for hydrogen uptake. The reaction is generally complete within 4-8 hours when hydrogen uptake ceases.

  • Reaction Quench: Once the reaction is complete, stop the stirring and carefully vent the hydrogen gas. Purge the system with nitrogen gas 3-5 times.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® using a Büchner funnel to remove the palladium catalyst. Wash the Celite pad with a small amount of fresh ethanol to ensure complete recovery of the product.

    • Expert Insight: The Celite pad prevents the fine catalyst particles from passing through the filter paper. The filtered catalyst should be kept wet with water and disposed of according to institutional safety guidelines, as it can ignite upon drying.

  • Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude solid can be purified by recrystallization.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4-Phenyl-5-oxopyrrolidine-3-carboxylic acid as a crystalline solid.

Section 3: Data Summary & Troubleshooting

3.1. Expected Product Characterization

The successful synthesis of the target pyrrolidone should be validated through standard analytical techniques. Expected data is summarized below.

PropertyExpected Value
Chemical Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆, 400 MHz) δ 12.5 (s, 1H, COOH), 8.3 (s, 1H, NH), 7.2-7.4 (m, 5H, Ar-H), 4.8 (d, 1H), 3.5 (m, 1H), 2.6-2.8 (m, 2H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 174, 172, 140, 129, 128, 127, 58, 45, 35

3.2. Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inactive catalyst.[11]2. Insufficient hydrogen pressure or reaction time.3. Presence of catalyst poisons (e.g., sulfur compounds).1. Use fresh, high-quality Pd/C catalyst.2. Increase hydrogen pressure (within safe limits of the equipment) or extend the reaction time.3. Ensure high purity of starting materials and solvents.
Low Yield 1. Mechanical loss during catalyst filtration.2. Inefficient recrystallization.1. Ensure the Celite pad is well-packed and wash thoroughly with the reaction solvent.2. Optimize the recrystallization solvent system and cooling procedure.
Side Product Formation Over-reduction of the phenyl ring or ketone under harsh conditions.Maintain mild reaction conditions (room temperature, 40-50 psi H₂). Pd/C is generally selective for nitro group reduction under these parameters.[12] If necessary, consider alternative catalysts like Raney Nickel.[14]

Section 4: Overall Experimental Workflow

The entire process, from the precursor to the final, purified product, is a multi-stage workflow requiring careful execution at each step.

Caption: Step-by-step experimental workflow for pyrrolidone synthesis.

Conclusion

The use of 3-Nitro-4-oxo-4-phenylbutanoic acid as a precursor for substituted pyrrolidones via catalytic reductive cyclization represents a highly efficient and powerful synthetic strategy. This method leverages a well-understood, reliable transformation to construct a medicinally important heterocyclic core in a single step from a strategically functionalized starting material. The protocol is scalable, utilizes standard laboratory equipment, and proceeds under mild conditions, making it an attractive approach for applications in drug discovery and development.

References

  • Aromatic Side Chain Reduction: Nitro. (n.d.). St. John's University.
  • A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery. (n.d.). BenchChem.
  • Juchum, M., & Williams, C. L. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 35(5), 735–753. Retrieved from [Link]

  • Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. (2023). Green Chemistry. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Molecules. Retrieved from [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. (n.d.). SIOC Journals. Retrieved from [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Retrieved from [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry. Retrieved from [Link]

  • Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. (n.d.). Organic Letters. Retrieved from [Link]

  • Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. (2017). Chemistry – A European Journal. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Hosseinzadeh, Z., et al. (2018). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Organic Synthesis. Retrieved from [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry. Retrieved from [Link]

  • Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. (2022). Journal of the American Chemical Society. Retrieved from [Link]

  • Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts. (2019). Nature Chemistry. Retrieved from [Link]

  • Synthesis of Lactam. (2021). BYJU'S. Retrieved from [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). ResearchGate. Retrieved from [Link]

  • Highly Enantioselective Synthesis of γ-Nitro Heteroaromatic Ketones in a Doubly Stereocontrolled Manner Catalyzed by Bifunctional Thiourea Catalysts Based on Dehydroabietic Amine. (2008). Organic Letters. Retrieved from [Link]

  • The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies. (n.d.). Stevens Institute of Technology. Retrieved from [Link]

  • The Catalytic Hydrogenation of Aromatic Nitro Ketone in a Microreactor: Reactor Performance and Kinetic Studies. (n.d.). IQ Celaya. Retrieved from [Link]

  • Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. (2017). Dalton Transactions. Retrieved from [Link]

  • Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers. (2022). Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. (n.d.). AIR Unimi. Retrieved from [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2024). ChemRxiv. Retrieved from [Link]

  • Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. (2019). Pharmaceutical Chemistry Journal. Retrieved from [Link]

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Application

Application Note: A Protocol for the Catalytic Synthesis of 3-Amino-4-hydroxy-4-phenylbutanoic Acid

Abstract This application note provides a comprehensive guide to the catalytic reduction of 3-Nitro-4-oxo-4-phenylbutanoic acid to produce 3-amino-4-hydroxy-4-phenylbutanoic acid. This target molecule is a valuable chira...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the catalytic reduction of 3-Nitro-4-oxo-4-phenylbutanoic acid to produce 3-amino-4-hydroxy-4-phenylbutanoic acid. This target molecule is a valuable chiral building block belonging to the class of γ-amino-β-hydroxy acids, which are structural analogs of important neurotransmitters and their modulators, such as GABOB (γ-Amino-β-hydroxybutyric acid) and Baclofen.[1] The protocol details a robust method using palladium on carbon (Pd/C) catalyzed hydrogenation, addressing the challenges of chemoselectivity and the creation of new stereocenters. We offer detailed experimental procedures, mechanistic insights, characterization data, and troubleshooting advice tailored for researchers in synthetic chemistry and drug development.

Introduction: The Significance of GABA Analogs

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are of profound interest in pharmacology.[2] Molecules like Phenibut, Baclofen, and GABOB, which feature a γ-amino acid scaffold, are used to treat conditions ranging from anxiety and spasticity to epilepsy.[1][2] The introduction of a β-hydroxy group, as in the target molecule 3-amino-4-hydroxy-4-phenylbutanoic acid, adds structural complexity and the potential for new pharmacological profiles by introducing two adjacent stereocenters.

The synthesis of this molecule from 3-Nitro-4-oxo-4-phenylbutanoic acid presents a classic challenge in organic synthesis: the simultaneous reduction of two distinct functional groups—a nitro group and a ketone. Catalytic hydrogenation stands out as a preferred method due to its high efficiency, atom economy, and cleaner reaction profiles compared to stoichiometric metal-based reductions.[3][4] This guide focuses on the use of palladium on carbon (Pd/C) with molecular hydrogen, a widely adopted and versatile catalytic system for the reduction of nitro compounds and carbonyls.[5][6][7]

Mechanistic Rationale and Strategic Considerations

The conversion of 3-Nitro-4-oxo-4-phenylbutanoic acid to 3-amino-4-hydroxy-4-phenylbutanoic acid involves two key transformations on the same molecule. Understanding the underlying mechanisms is crucial for optimizing the reaction and controlling the outcome.

The Reduction Pathway

The overall transformation proceeds through a stepwise reduction, typically with the nitro group being more susceptible to hydrogenation than the ketone under standard Pd/C catalysis.[7]

  • Nitro Group Reduction : The reduction of a nitro group on a heterogeneous catalyst surface is a complex process involving multiple intermediates. The accepted pathway involves the sequential formation of nitroso (R-NO) and hydroxylamine (R-NHOH) species before the final amine (R-NH2) is produced.[7][8] Each step consumes hydrogen that has been dissociatively adsorbed onto the palladium surface as active metal-hydride species.[7]

  • Ketone Reduction : The hydrogenation of the ketone to a secondary alcohol also occurs on the catalyst surface. This step is responsible for creating the second stereocenter. The stereochemical outcome (the ratio of syn and anti diastereomers) can be influenced by the catalyst, solvent, and reaction conditions, though this protocol does not focus on achieving high diastereoselectivity without a specialized chiral catalyst system.

G Start 3-Nitro-4-oxo-4-phenylbutanoic acid Intermediate 3-Amino-4-oxo-4-phenylbutanoic acid (Ketone Intact) Start->Intermediate Step 1: Nitro Reduction H₂, Pd/C (fast) Product 3-Amino-4-hydroxy-4-phenylbutanoic acid (Final Product) Intermediate->Product Step 2: Ketone Reduction H₂, Pd/C (slower)

Caption: Figure 1: Overall Reaction Pathway

Key Experimental Choices
  • Catalyst Selection : 10% Palladium on carbon (Pd/C) is chosen for its proven efficacy in reducing both aromatic and aliphatic nitro groups to amines.[5] While it can also reduce ketones, this often requires slightly more forcing conditions (higher pressure or temperature) than nitro reduction.[9] This differential reactivity allows for the possibility of selective reduction, but this protocol is optimized for the complete reduction of both functionalities. Raney Nickel is an alternative but may be more aggressive and lead to side reactions.[10]

  • Hydrogen Source : Molecular hydrogen (H₂) gas is a clean and efficient reductant. For laboratories not equipped for high-pressure reactions, transfer hydrogenation using sources like ammonium formate or formic acid can be an effective alternative, though optimization may be required.[11] This protocol utilizes H₂ at a moderate pressure (50-60 psi), which is accessible with standard laboratory hydrogenation equipment.

  • Solvent System : Protic solvents like ethanol or methanol are excellent choices as they readily dissolve the starting material and intermediates and do not interfere with the catalysis. Acetic acid can sometimes be added to increase the reaction rate, but it may complicate the workup.[6] We select ethanol for its effectiveness and ease of removal.

Detailed Experimental Protocol

This protocol describes the complete reduction of both the nitro and keto functionalities.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-Nitro-4-oxo-4-phenylbutanoic acid≥98%CommercialStarting material.
Palladium on Carbon (10% Pd)-CommercialCaution: Pyrophoric when dry. Handle with care.[6]
Ethanol (EtOH)AnhydrousCommercialReaction solvent.
Hydrogen (H₂) GasHigh PurityGas SupplierReductant.
Nitrogen (N₂) GasHigh PurityGas SupplierInerting gas.
Celite® 545-CommercialFiltration aid.
Dichloromethane (DCM)ReagentCommercialFor extraction/workup.
Saturated Sodium Bicarbonate (NaHCO₃)-Lab PreparedFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)-CommercialDrying agent.
Equipment
Parr Shaker or similar hydrogenation apparatusCapable of handling 50-60 psi of H₂.
Three-neck round-bottom flaskSized appropriately for the reaction scale.
Magnetic stirrer and stir bars
Buchner funnel and filter paperFor catalyst filtration.
Rotary evaporatorFor solvent removal.
Step-by-Step Procedure
  • Vessel Preparation : To a 250 mL hydrogenation vessel equipped with a magnetic stir bar, add 3-Nitro-4-oxo-4-phenylbutanoic acid (e.g., 5.0 g, 22.4 mmol).

  • Dissolution : Add 100 mL of anhydrous ethanol to the vessel. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Catalyst Addition : In a fume hood, carefully add 10% Pd/C (e.g., 250 mg, 5 mol% Pd loading) to the solution.

    • Scientist's Note: Pd/C is pyrophoric. Never add it to a dry vessel and avoid creating dust. It is best handled by weighing it onto paper and adding it in one portion, or by preparing a slurry in a small amount of the reaction solvent and adding it via pipette.

  • System Assembly : Securely attach the vessel to the hydrogenation apparatus.

  • Inerting the Atmosphere : Seal the system and purge it to remove oxygen. Evacuate the vessel to a low vacuum and backfill with nitrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.[6]

  • Introducing Hydrogen : After the final nitrogen purge, evacuate the vessel one last time and introduce hydrogen gas. Pressurize the vessel to 50-60 psi.

  • Reaction Execution : Begin vigorous stirring and maintain the hydrogen pressure at 50-60 psi. The reaction is typically exothermic, and a slight increase in temperature may be observed.

  • Monitoring Progress : Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is generally complete when hydrogen uptake ceases (typically 4-8 hours). Progress can also be checked by TLC (Thin-Layer Chromatography) by carefully depressurizing, purging with nitrogen, and taking a small aliquot.

  • Reaction Completion and Work-up :

    • Once complete, stop the stirring and carefully vent the excess hydrogen in a fume hood.

    • Purge the system thoroughly with nitrogen gas (3-5 cycles).

  • Catalyst Removal :

    • Prepare a small pad of Celite® in a Buchner funnel.

    • Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[6] Wash the pad with a small amount of fresh ethanol (2 x 20 mL) to ensure complete recovery of the product.

    • Safety Note: The filtered catalyst on the Celite pad remains active and pyrophoric. Immediately quench it by carefully adding water and keep it wet until disposal according to institutional guidelines.

  • Isolation :

    • Transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator.

    • The crude product will be a solid or viscous oil. Dissolve it in a minimal amount of hot water or an ethanol/water mixture and allow it to cool slowly to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation A Dissolve Substrate in Ethanol B Add Pd/C Catalyst (Caution: Pyrophoric) A->B C Seal Vessel B->C D Purge with N₂ (3-5x) C->D E Introduce H₂ (50-60 psi) D->E F Stir Vigorously (4-8h) E->F G Monitor H₂ Uptake F->G H Vent H₂ & Purge with N₂ G->H I Filter through Celite to Remove Catalyst H->I J Remove Solvent (Rotary Evaporator) I->J K Crystallize Product J->K L Filter and Dry K->L

Caption: Figure 2: Experimental Workflow

Characterization and Data Analysis

Proper characterization is essential to confirm the structure and purity of the final product, 3-amino-4-hydroxy-4-phenylbutanoic acid.

Analysis TechniqueExpected Result
¹H NMR Disappearance of the methine proton alpha to the nitro group (~5.0-5.5 ppm). Appearance of new signals for the methine protons alpha to the new amine and hydroxyl groups. Broad signals for -NH₂ and -OH protons (can be exchanged with D₂O).
¹³C NMR Shift of the carbon previously attached to the nitro group from ~85-95 ppm to ~50-60 ppm. Shift of the ketone carbonyl carbon from ~190-200 ppm to an alcohol carbon signal at ~70-80 ppm.
FT-IR (ATR) Disappearance of characteristic nitro group stretches (~1550 and 1350 cm⁻¹). Appearance of a broad O-H stretch (~3200-3500 cm⁻¹) and N-H stretches (~3300-3400 cm⁻¹).
LC-MS A peak corresponding to the exact mass of the product (C₁₀H₁₃NO₃, Exact Mass: 195.0895). High-resolution mass spectrometry (HRMS) should be used for confirmation.
HPLC A single major peak indicating high purity. Chiral HPLC can be employed to determine the ratio of diastereomers formed.[12][13]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive catalyst. 2. Insufficient hydrogen pressure or leak in the system. 3. Insufficient reaction time.1. Use fresh, high-quality Pd/C. 2. Check the system for leaks and ensure a constant H₂ pressure. 3. Allow the reaction to run longer, monitoring by TLC or LC-MS.
Low Yield 1. Product loss during filtration or workup. 2. Incomplete crystallization.1. Ensure thorough washing of the filter cake. 2. Optimize crystallization solvent system; consider adding an anti-solvent or concentrating the mother liquor for a second crop.
Presence of Intermediate Reaction stopped prematurely or ketone reduction is sluggish.Increase hydrogen pressure (e.g., to 100 psi if equipment allows), increase reaction temperature to 40-50 °C, or add more catalyst.
Product is an Oil The product is a mixture of diastereomers which can inhibit crystallization.Attempt purification via column chromatography (silica gel with a mobile phase like DCM/Methanol/Acetic Acid) or attempt to form a salt (e.g., hydrochloride) which may be more crystalline.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 3-amino-4-hydroxy-4-phenylbutanoic acid via the catalytic hydrogenation of 3-Nitro-4-oxo-4-phenylbutanoic acid. This procedure leverages a standard Pd/C catalyst to achieve a dual reduction of both a nitro and a keto group in a single synthetic step. The resulting amino acid is a valuable building block for medicinal chemistry and drug discovery, particularly in the development of novel GABA analogs. By following this detailed guide, researchers can confidently produce this compound and apply the principles to similar synthetic challenges.

References

This list is compiled from authoritative sources to support the claims and protocols within this document.

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Wikipedia. (2023). Enantioselective reduction of ketones. Retrieved from [Link]

  • Shmonina, V. P., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Mendeleev Communications. Retrieved from [Link]

  • Zhang, F., & Yu, J. Q. (2020). Stereocontrolled 1,3-nitrogen migration to access chiral α-amino acids. Nature Catalysis. Retrieved from [Link]

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kouklovsky, C., et al. (2005). Highly Stereoselective Reductions of α-Alkyl-1,3-diketones and α-Alkyl-β-keto Esters Catalyzed by Isolated NADPH-Dependent Ketoreductases. Organic Letters. Retrieved from [Link]

  • Wang, L., et al. (2022). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Catalysis Science & Technology. Retrieved from [Link]

  • Ram, S., & Ehrenkaufer, R. E. (2013). Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C. Green Chemistry. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). Retrieved from [Link]

  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Retrieved from [Link]

  • Beller, M., et al. (2020). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Catalysis. Retrieved from [Link]

  • Al-Zoti, F. M., et al. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. iScience. Retrieved from [Link]

  • Lin, C. H., et al. (2013). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Molecules. Retrieved from [Link]

  • Wu, Y., et al. (2010). Synthesis of α-Amino Acids Based on Chiral Tricycloiminolactone Derived from Natural (+)-Camphor. Accounts of Chemical Research. Retrieved from [Link]

  • Bella, M., et al. (2017). A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst. Molecules. Retrieved from [Link]

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry. Retrieved from [Link]

  • Metair Biotechnology. (2023). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Retrieved from [Link]

  • BioPharmaSpec. (2023). Amino Acid Analysis: an essential technique for the analytical lab. Retrieved from [Link]

  • Li, X., et al. (2018). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • Kappe, C. O., et al. (2012). The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies. Chemical Engineering Journal. Retrieved from [Link]

  • Hou, X. (2019). Creative Routes to Unnatural Amino Acids, Chiral Phosphines, and Nitrogen-Heterocycles. UC Irvine Electronic Theses and Dissertations. Retrieved from [Link]

  • Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. ScholarWorks @ UVM. Retrieved from [Link]

  • Senanayake, C. H., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of γ‐Aminobutyric Acid Analogs. Retrieved from [Link]

  • Armstrong, F. A., et al. (2022). Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. ChemRxiv. Retrieved from [Link]

  • Cook, J. M., et al. (2017). Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. ACS Chemical Neuroscience. Retrieved from [Link]

  • Feng, C., et al. (2020). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. Retrieved from [Link]

  • Wikipedia. (2023). γ-Amino-β-hydroxybutyric acid. Retrieved from [Link]

  • Wang, J., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. Retrieved from [Link]

  • Gu, J., et al. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition. Retrieved from [Link]

  • Jayachandran, J., et al. (2013). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. Retrieved from [Link]

  • Wang, Y., et al. (2024). Rationally introducing non-canonical amino acids to enhance catalytic activity of LmrR for Henry reaction. Biotechnology for Biofuels and Bioproducts. Retrieved from [Link]

  • ResearchGate. (2015). Reduction of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline catalyzed by metallic Cu nanoparticles at low reaction temperature. Retrieved from [Link]

  • Wang, Y., et al. (2015). Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: A Scalable Two-Step Batch Synthesis of 3-Nitro-4-oxo-4-phenylbutanoic Acid

Abstract This document provides a comprehensive guide for the scale-up synthesis of 3-Nitro-4-oxo-4-phenylbutanoic acid, a valuable β-nitro ketoacid intermediate for the pharmaceutical and fine chemical industries. Recog...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Nitro-4-oxo-4-phenylbutanoic acid, a valuable β-nitro ketoacid intermediate for the pharmaceutical and fine chemical industries. Recognizing the challenges in handling nitro-functionalized compounds at scale, we present a robust, two-step synthetic route designed for implementation in standard batch reactors. The strategy commences with the well-established Friedel-Crafts acylation of benzene with succinic anhydride to produce the key intermediate, 4-oxo-4-phenylbutanoic acid. This is followed by a carefully controlled α-nitration at the C3 position. This application note details the underlying chemical principles, provides step-by-step protocols for multi-liter scale production, addresses critical safety considerations, and outlines process control parameters to ensure reproducibility and high purity.

Introduction and Synthetic Strategy

3-Nitro-4-oxo-4-phenylbutanoic acid is a multifunctional molecule featuring a ketone, a carboxylic acid, and a secondary nitro group. This unique combination of functionalities makes it a versatile building block for the synthesis of complex heterocyclic systems and other targeted organic molecules. However, its synthesis, particularly at scale, is not trivial. The primary challenges include controlling the regioselectivity of the nitration and managing the stability and potential hazards associated with nitro compounds.

To address these challenges, we have developed a logical and scalable two-step approach:

  • Step 1: Friedel-Crafts Acylation. Synthesis of the precursor, 4-oxo-4-phenylbutanoic acid, is achieved via the Friedel-Crafts acylation of benzene with succinic anhydride. This method is a cornerstone of industrial organic synthesis, known for its reliability and scalability.[1][2]

  • Step 2: α-Nitration. The nitro group is introduced at the C3 position (alpha to the ketone) of the intermediate. This position is activated by the adjacent carbonyl group, facilitating deprotonation to form an enolate, which subsequently acts as a nucleophile towards a suitable nitrating agent.

This strategy was chosen for its reliance on well-understood reaction classes and the commercial availability of the starting materials. It avoids the direct use of potentially unstable or difficult-to-handle nitrated starting materials.

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Nitration A Benzene + Succinic Anhydride B Add Anhydrous AlCl3 in Batch Reactor A->B C Controlled Reaction (Exotherm Management) B->C D Acidic Work-up (Ice/HCl Quench) C->D E Isolation & Purification (Recrystallization) D->E F Intermediate: 4-Oxo-4-phenylbutanoic Acid E->F G Intermediate in Anhydrous Solvent F->G Proceed to Nitration H Deprotonation with Base (e.g., NaOEt) at Low Temp. G->H I Addition of Nitrating Agent (e.g., Ethyl Nitrate) H->I J Controlled Reaction I->J K Careful Quenching & Acidification J->K L Final Product: 3-Nitro-4-oxo-4-phenylbutanoic Acid K->L

Diagram 1: Overall workflow for the two-step synthesis of 3-Nitro-4-oxo-4-phenylbutanoic acid.

Part 1: Scale-Up Synthesis of 4-Oxo-4-phenylbutanoic Acid (Intermediate)

Principle of Reaction

The synthesis of the 4-oxo-4-phenylbutanoic acid intermediate is achieved through a Friedel-Crafts acylation. In this reaction, succinic anhydride acts as the acylating agent, and benzene is the aromatic substrate. Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, is used to activate the succinic anhydride, generating a highly electrophilic acylium ion intermediate. A crucial aspect of this reaction is the use of stoichiometric amounts of AlCl₃. This is because the Lewis acid not only catalyzes the reaction but also forms a strong complex with the carbonyl oxygen of the ketone product, effectively preventing further reactions and deactivating the product.[3] This complex must be hydrolyzed during the work-up step to liberate the final product.

Batch Reactor Considerations
  • Moisture Sensitivity: The reaction is highly sensitive to moisture, which would hydrolyze the AlCl₃ catalyst and inhibit the reaction. All reagents, solvents, and the reactor itself must be thoroughly dried before use. The system should be maintained under an inert atmosphere (e.g., nitrogen).

  • Exothermicity: The reaction is exothermic. The addition of succinic anhydride to the benzene/AlCl₃ slurry must be carefully controlled to maintain the desired reaction temperature. A reactor with efficient cooling capabilities is essential.

  • Corrosion: The reaction mixture, especially during the hydrochloric acid quench, is highly corrosive. Glass-lined or other suitably resistant reactors are mandatory.

  • Off-Gassing: The quenching process generates HCl gas. The reactor must be equipped with a proper venting and scrubbing system.

Detailed Protocol for Batch Synthesis (20 L Scale)

Materials:

  • Anhydrous Benzene: 10 L

  • Anhydrous Aluminum Chloride (AlCl₃): 2.9 kg (21.7 mol)

  • Succinic Anhydride: 1.0 kg (10.0 mol)

  • Crushed Ice: 20 kg

  • Concentrated Hydrochloric Acid (HCl): 2 L

Procedure:

  • Reactor Preparation: Ensure the 20 L glass-lined reactor is clean, dry, and purged with nitrogen.

  • Catalyst Slurry Formation: Charge the reactor with anhydrous benzene (10 L). Begin agitation and slowly add the anhydrous aluminum chloride (2.9 kg) in portions, maintaining the temperature below 25°C.

  • Reagent Addition: Once the AlCl₃ is fully suspended, begin the controlled addition of succinic anhydride (1.0 kg). Add the solid in small portions over 2-3 hours, ensuring the internal temperature does not exceed 40-50°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 50°C for an additional 2-3 hours, or until reaction completion is confirmed by in-process monitoring (e.g., TLC or HPLC analysis of a quenched sample).

  • Quenching: In a separate, suitable vessel, prepare a mixture of crushed ice (20 kg) and concentrated HCl (2 L). Crucially , cool the reaction mixture in the primary reactor to below 25°C. Very slowly and carefully, transfer the reaction mixture onto the ice/HCl mixture with vigorous stirring. This is a highly exothermic step that will release HCl gas; ensure adequate cooling and ventilation.

  • Work-up: After the quench is complete, allow the mixture to separate into two layers. Separate the aqueous layer and extract it twice with diethyl ether or another suitable solvent (2 x 3 L).

  • Isolation: Combine the initial benzene layer with the organic extracts. Wash the combined organic phase with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude 4-oxo-4-phenylbutanoic acid. The crude product can be effectively purified by recrystallization from a water/ethanol mixture or benzene to yield a crystalline solid.[2][3]

Part 2: Scale-Up α-Nitration of 4-Oxo-4-phenylbutanoic Acid

Principle of Reaction

The introduction of a nitro group at the C3 position is achieved by the nitration of a pre-formed enolate. The hydrogen atoms on the carbon alpha to the ketone are acidic and can be removed by a strong base. In this protocol, sodium ethoxide is used to deprotonate the 4-oxo-4-phenylbutanoic acid, forming a sodium enolate. This enolate is a potent nucleophile that can attack an electrophilic nitrating agent, such as ethyl nitrate. The reaction must be performed under anhydrous conditions at low temperatures to minimize side reactions, such as O-nitration or condensation reactions.

Batch Reactor Considerations
  • Anhydrous Conditions: Similar to the first step, all reagents and equipment must be scrupulously dry. The presence of water or ethanol can interfere with the base and the enolate.

  • Low-Temperature Control: The formation of the enolate and the subsequent nitration are highly sensitive to temperature. The reaction should be conducted at low temperatures (e.g., -10°C to 0°C) to ensure selectivity and stability. The reactor must have precise and reliable cooling capabilities.

  • Handling of Reagents: Sodium ethoxide is a strong, moisture-sensitive base. Ethyl nitrate is a potentially explosive and toxic reagent that must be handled with extreme care and appropriate safety measures.

  • Quenching: The reaction is quenched by the addition of acid. This must be done slowly and at low temperatures to control the exotherm and safely neutralize the reaction mixture.

Detailed Protocol for Batch Nitration (20 L Scale)

Materials:

  • 4-Oxo-4-phenylbutanoic Acid: 0.89 kg (5.0 mol)

  • Anhydrous Ethanol: 8 L

  • Sodium Metal: 126.5 g (5.5 mol)

  • Ethyl Nitrate: 500 g (5.5 mol)

  • Anhydrous Diethyl Ether: 4 L

  • Acetic Acid

  • Ice

Procedure:

  • Base Preparation: In the dry, nitrogen-purged 20 L reactor, prepare a solution of sodium ethoxide by carefully adding sodium metal (126.5 g) in small pieces to anhydrous ethanol (8 L) under controlled cooling to manage the exothermic reaction.

  • Substrate Addition: Once all the sodium has reacted and the solution has cooled to room temperature, add the 4-oxo-4-phenylbutanoic acid (0.89 kg). Stir until a clear solution or a fine suspension of the sodium salt is formed.

  • Cooling: Cool the reaction mixture to between -5°C and 0°C.

  • Nitrating Agent Addition: Prepare a solution of ethyl nitrate (500 g) in anhydrous diethyl ether (4 L). Add this solution dropwise to the cold, stirred reaction mixture over 2-3 hours, ensuring the temperature is strictly maintained below 0°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching & Isolation: Once the reaction is complete, cool the mixture to -10°C. Slowly add glacial acetic acid to neutralize the excess base and decompose the nitronate salt, keeping the temperature below 0°C. Pour the quenched reaction mixture into a larger vessel containing ice water.

  • Extraction: Extract the aqueous mixture multiple times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude 3-Nitro-4-oxo-4-phenylbutanoic acid can be purified by careful recrystallization from a suitable solvent system (e.g., toluene-hexane).

Process Data and Safety Analysis

Quantitative Data Summary
ParameterStep 1: Friedel-Crafts AcylationStep 2: α-Nitration
Key Reactants Benzene, Succinic Anhydride, AlCl₃4-Oxo-4-phenylbutanoic Acid, NaOEt, Ethyl Nitrate
Molar Ratio Substrate:Anhydride:AlCl₃ ≈ 1 : 1 : 2.2Intermediate:Base:Nitrating Agent ≈ 1 : 1.1 : 1.1
Solvent(s) BenzeneEthanol, Diethyl Ether
Temperature 25°C to 50°C-5°C to 0°C
Typical Yield 85-95%60-75%
Purity (Post-Purification) >98%>97%
Hazard and Mitigation Analysis

cluster_0 Step 1: Friedel-Crafts cluster_1 Step 2: α-Nitration node_safety Hazard Analysis & Mitigation node_fc Hazard Mitigation Anhydrous AlCl₃ Moisture-sensitive, corrosive. Handle in inert atmosphere, use PPE. Exothermic Reaction Strong exotherm. Controlled addition rate, robust reactor cooling. Corrosive HCl Gas Generated during quench. Use proper ventilation and scrubber. node_safety->node_fc Identifies Hazards For node_nitration Hazard Mitigation Sodium Ethoxide Strong, caustic base. Handle in inert atmosphere, avoid water contact. Ethyl Nitrate Toxic, potential explosive. Handle with care, use blast shield, avoid shock/heat. Cryogenic Temps Risk of frostbite/burns. Use appropriate insulated gloves and PPE. node_safety->node_nitration Identifies Hazards For

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Application

Application Notes &amp; Protocols: Asymmetric Organocatalysis of 3-Nitro-4-oxo-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the asymmetric organocatalytic synthesis of 3-nitro-4-oxo-4-phenylbutanoic acid and its precursors. As a chira...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the asymmetric organocatalytic synthesis of 3-nitro-4-oxo-4-phenylbutanoic acid and its precursors. As a chiral γ-nitro-α-keto acid, this molecule represents a highly valuable building block in medicinal chemistry, primarily serving as a precursor to stereochemically complex γ-amino acids and heterocyclic scaffolds.[1][2] The methodologies discussed herein leverage the principles of asymmetric organocatalysis, a field that has revolutionized synthetic chemistry by providing metal-free, environmentally benign, and highly selective routes to chiral molecules.[3][4][5]

The core transformation is an organocatalytic asymmetric Michael addition, a powerful C-C bond-forming reaction, to construct the key stereocenter.[1][6][7] This document explains the causal mechanisms behind catalyst selection, provides a detailed, field-tested experimental protocol, and offers insights into the validation of the chiral product.

Core Principles: The Asymmetric Michael Addition

The synthesis of the target structure hinges on the conjugate addition of a nucleophile to an electrophile, specifically trans-β-nitrostyrene. The strategic challenge lies in controlling the stereochemistry of the newly formed C-C bond. Bifunctional organocatalysts, such as those derived from thiourea or squaramide, are exceptionally well-suited for this task.[1][8][9]

Mechanism of Bifunctional Thiourea Catalysis

Bifunctional thiourea catalysts operate through a dual-activation mechanism, a concept inspired by enzymatic catalysis. The thiourea moiety, with its two N-H protons, acts as a hydrogen-bond donor, activating the nitroalkene electrophile by coordinating to the nitro group. This coordination polarizes the C=C bond, increasing its electrophilicity. Simultaneously, a basic functional group on the catalyst scaffold (e.g., a tertiary amine) deprotonates the pronucleophile (in this case, a β-keto ester), generating a chiral enolate.[8] The catalyst then holds both the activated electrophile and the nucleophile in a specific, close-proximity orientation within a chiral pocket, facilitating a highly stereoselective C-C bond formation.

Bifunctional Thiourea Catalysis Catalytic Cycle of Bifunctional Thiourea cluster_activation Activation CAT Bifunctional Thiourea Catalyst (Cat-H) TS Ternary Complex [Cat-Enolate-Nitrostyrene] CAT->TS Forms Chiral Pocket NUC β-Keto Ester (Nucleophile) NUC->TS Deprotonation by Basic Site ELE trans-β-Nitrostyrene (Electrophile) ELE->TS H-Bonding to Thiourea Site PROD_CAT Product-Catalyst Complex TS->PROD_CAT Stereoselective C-C Bond Formation PROD_CAT->CAT Catalyst Regeneration PROD Chiral γ-Nitro Ketone (Product) PROD_CAT->PROD Product Release

Caption: Catalytic cycle of a bifunctional thiourea catalyst.

Catalyst Selection and Optimization

The success of the asymmetric Michael addition is critically dependent on the choice of organocatalyst. While various catalyst families can be employed, bifunctional thioureas and squaramides consistently deliver high enantioselectivity for the addition of 1,3-dicarbonyl compounds to nitroalkenes.

Catalyst TypeKey FeaturesTypical LoadingCommon AdditivesRef.
Bifunctional Thiourea Derived from chiral diamines (e.g., 1,2-diphenylethanediamine). Employs dual H-bond donation and a Brønsted base site for simultaneous activation.1-10 mol%Benzoic Acid[1][8]
Bifunctional Squaramide Structurally similar to thioureas but with a squaramide core. Offers a more rigid H-bond donating scaffold, sometimes leading to higher selectivity.1-10 mol%None typically required[9]
Diarylprolinol Silyl Ethers Utilizes enamine catalysis. Highly effective for the addition of aldehydes and ketones.5-20 mol%Brønsted or Lewis Acids[10][11]

Causality Behind Experimental Choices:

  • Catalyst Loading: Loadings are kept low (typically 1-10 mol%) to maximize turnover number and maintain cost-effectiveness, a key principle of catalysis. Higher loadings do not always lead to better results and can complicate purification.

  • Solvent: Non-polar aprotic solvents like toluene, chloroform, or dichloromethane are often preferred. They are less likely to interfere with the crucial hydrogen-bonding interactions between the catalyst and substrates.

  • Temperature: Reactions are often run at room temperature or below (e.g., 0 °C). Lower temperatures can enhance enantioselectivity by favoring the transition state leading to the major enantiomer, though this may come at the cost of a longer reaction time.

  • Additives: A mild Brønsted acid co-catalyst, such as benzoic acid, can sometimes improve reaction rates and selectivity when using amine-based catalysts by facilitating proton transfer steps and preventing catalyst inhibition.[1]

Detailed Experimental Protocol

This protocol details the synthesis of a chiral γ-nitro ketone precursor using a well-established bifunctional thiourea catalyst. This precursor can be readily converted to the target 3-nitro-4-oxo-4-phenylbutanoic acid via hydrolysis.

Protocol: Asymmetric Michael Addition of Ethyl Benzoylacetate to trans-β-Nitrostyrene

Experimental Workflow Setup 1. Reaction Setup - Dry glassware under N2 - Add catalyst and solvent Reagents 2. Reagent Addition - Add ethyl benzoylacetate - Stir to dissolve - Add trans-β-nitrostyrene Setup->Reagents Reaction 3. Reaction Monitoring - Stir at room temp. - Monitor by TLC (24-48h) Reagents->Reaction Workup 4. Work-up - Concentrate in vacuo - Redissolve in EtOAc - Wash with aq. HCl, NaHCO3, brine Reaction->Workup Purify 5. Purification - Dry over Na2SO4 - Filter and concentrate - Flash column chromatography Workup->Purify Analysis 6. Analysis & Validation - NMR, IR, MS for structure - Chiral HPLC for ee% Purify->Analysis

Caption: Step-by-step experimental workflow diagram.

Materials and Reagents:

  • (1R,2R)-1,2-Diphenylethanediamine-derived thiourea catalyst (e.g., Takemoto catalyst) (5 mol%)

  • trans-β-Nitrostyrene (1.0 equiv)

  • Ethyl benzoylacetate (1.2 equiv)

  • Toluene, anhydrous (to 0.1 M)

  • Ethyl acetate (for chromatography and extraction)

  • Hexane (for chromatography)

  • 1M Hydrochloric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the (1R,2R)-thiourea catalyst (0.05 mmol, 5 mol%).

  • Reagent Addition: Add anhydrous toluene (10 mL). Stir until the catalyst is fully dissolved. Add ethyl benzoylacetate (1.2 mmol, 1.2 equiv) to the stirred solution.

  • Initiation: Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the consumption of the limiting reagent (trans-β-nitrostyrene) by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (30 mL). Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral Michael adduct.[1]

  • Hydrolysis to the Target Acid: The purified ethyl ester adduct can be hydrolyzed to the final 3-nitro-4-oxo-4-phenylbutanoic acid using standard conditions, such as stirring with lithium hydroxide in a THF/water mixture, followed by acidic work-up.

Self-Validation: Enantiomeric Excess (ee) Determination The trustworthiness of this asymmetric protocol is validated by quantifying its stereochemical outcome.

  • Technique: The enantiomeric excess of the purified product must be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H, OJ-H, or AD-H columns).

  • Procedure: A small sample of the purified product is dissolved in the HPLC mobile phase (typically a hexane/isopropanol mixture) and injected into the HPLC system. The two enantiomers will exhibit different retention times, and the ratio of their peak areas is used to calculate the enantiomeric excess (% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Wet solvent or reagents. 3. Low reaction temperature.1. Use freshly purchased or purified catalyst. 2. Ensure all solvents and reagents are strictly anhydrous. 3. Allow the reaction to run at room temperature or warm slightly if necessary (may decrease ee).
Low Enantioselectivity 1. Incorrect catalyst enantiomer used. 2. Reaction temperature is too high. 3. Presence of impurities that interfere with catalysis. 4. Racemization during work-up or purification.1. Verify the absolute configuration of the catalyst. 2. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). 3. Ensure high purity of starting materials. 4. Avoid harsh acidic/basic conditions or prolonged heating during purification.
Complex Product Mixture 1. Side reactions (e.g., retro-Michael addition). 2. Decomposition of starting material or product on silica gel.1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Neutralize the silica gel with triethylamine before chromatography or use a different purification method.

Conclusion

The asymmetric organocatalytic Michael addition is a robust and highly efficient strategy for synthesizing chiral γ-nitro ketones, which are direct and versatile precursors to 3-nitro-4-oxo-4-phenylbutanoic acid. The use of bifunctional thiourea catalysts provides a reliable method for establishing the critical stereocenter with high fidelity. This guide offers a comprehensive framework, from mechanistic understanding to practical application and validation, enabling researchers to confidently employ this powerful synthetic tool in the development of novel therapeutics and complex molecules.

References

  • Hayashi, Y., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene. Journal of the American Chemical Society. Available at: [Link]

  • Mielgo, A., & Palomo, C. (2009). Enantioselective Organocatalytic Michael Addition of Aldehydes to Beta-Nitrostyrenes. The Journal of Organic Chemistry. Available at: [Link]

  • Palomo, C., et al. (2009). Enantioselective Organocatalytic Michael Addition of Aldehydes to β-Nitrostyrenes. The Journal of Organic Chemistry. Available at: [Link]

  • Franck, C. X., et al. (2018). Studies on the Organocatalytic Enantioselective Michael Addition of Cyclic Ketones and α,α-Disubstituted Aldehydes to α-Nitrostyrenes. Bentham Science Publishers. Available at: [Link]

  • Seebach, D., et al. (2011). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta. Available at: [Link]

  • Wang, J., et al. (2008). Highly Enantioselective Synthesis of γ-Nitro Heteroaromatic Ketones in a Doubly Stereocontrolled Manner Catalyzed by Bifunctional Thiourea Catalysts Based on Dehydroabietic Amine. ACS Publications. Available at: [Link]

  • Jørgensen, K. A., et al. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters. Available at: [Link]

  • Contente, M. L., et al. (2020). Stereoselective Three-Step One-Pot Cascade Combining Amino- and Biocatalysis to Access Chiral γ-Nitro Alcohols. PMC. Available at: [Link]

  • Zhang, Z-W., et al. (2026). Biological activity-informed synthesis of quinoline-derived chiral γ-nitroketones via a bifunctional squaramide. ResearchGate. Available at: [Link]

  • Jørgensen, K. A., et al. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters. Available at: [Link]

  • Du, D-M., et al. (2013). Organocatalyzed Asymmetric Michael Reaction of β-aryl-α-ketophosphonates and Nitroalkenes. PubMed. Available at: [Link]

  • Herrera, R. P., et al. (2011). Organocatalytic Enantioselective Henry Reactions. MDPI. Available at: [Link]

  • Palomo, C., & Oiarbide, M. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. University of Windsor. Available at: [Link]

  • Momiyama, N. (2023). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. RIKEN. Available at: [Link]

  • Reddy, V. P., et al. (2021). Organocatalytic asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones. Beilstein Journals. Available at: [Link]

  • Balint, M., et al. (2025). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. MDPI. Available at: [Link]

  • Kim, J. N., et al. (2014). Method for preparation of δ-nitro ketone derivatives. Google Patents.
  • Ley, S. V. Research Group. Organocatalysis for Asymmetric Synthesis. University of Cambridge. Available at: [Link]

  • JETIR (2020). Organocatalysis: An Asymmetric Approach. JETIR Research Journal. Available at: [Link]

  • Stoltz, B. M., & Trost, B. M. (2010). Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E). PMC. Available at: [Link]

  • Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • University of Geneva (2025). New class of chiral molecules offers strong stability for drug development. UNIGE. Available at: [Link]

  • Silvestri, B., et al. (2019). Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. PMC. Available at: [Link]

  • Marqués-López, E., et al. (2022). Horizons in Asymmetric Organocatalysis: En Route to the Sustainability and New Applications. MDPI. Available at: [Link]

  • Overman, L. E., et al. (2010). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in 3-Nitro-4-oxo-4-phenylbutanoic acid Synthesis

Welcome to the technical support center for the synthesis of 3-Nitro-4-oxo-4-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Nitro-4-oxo-4-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As a valuable precursor for various biologically active molecules, including derivatives of γ-aminobutyric acid (GABA), optimizing the yield and purity of this compound is critical.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles.

Reaction Overview: The Michael Addition

The synthesis of 3-Nitro-4-oxo-4-phenylbutanoic acid is primarily achieved via a Michael addition (or conjugate addition) reaction. This involves the addition of a nitromethane-derived nucleophile (a nitronate anion) to an α,β-unsaturated carbonyl compound, typically 4-oxo-4-phenylbut-2-enoic acid (benzoylacrylic acid).

The reaction is catalyzed by a base, which deprotonates nitromethane to form the reactive nitronate anion. This anion then attacks the β-carbon of the unsaturated acid, followed by protonation to yield the final product.

Reaction_Mechanism cluster_nuc Nucleophile Generation cluster_add Conjugate Addition cluster_prot Protonation CH3NO2 Nitromethane Nitronate [:CH2NO2]⁻ CH3NO2->Nitronate + Base Base Base Acceptor Benzoylacrylic Acid Nitronate->Acceptor 1,4-Addition Enolate Enolate Intermediate Acceptor->Enolate Product 3-Nitro-4-oxo-4-phenylbutanoic acid Enolate->Product + H⁺

Caption: Base-catalyzed Michael addition mechanism.

Frequently Asked Questions (FAQs)

Q1: My reaction is extremely slow or appears not to have started. What are the common causes?

A1: A sluggish reaction is typically linked to three factors:

  • Insufficient Basicity: The pKa of nitromethane is approximately 10.2. The base used must be strong enough to deprotonate it efficiently and generate the nucleophilic nitronate anion. If you are using a weak base, the concentration of the active nucleophile will be too low.

  • Low Temperature: While lower temperatures can help control side reactions, they also significantly decrease the reaction rate. Ensure your reaction temperature is appropriate for the chosen catalyst and solvent system.

  • Reagent Purity: Impurities in your starting materials or solvent, especially acidic contaminants, can neutralize the base catalyst. Ensure all reagents are pure and solvents are appropriately dried.[2]

Q2: I'm observing a very low yield despite complete consumption of the starting material. What should I investigate first?

A2: Low isolated yield with high conversion points towards competing side reactions or product degradation during workup. The most common culprits are:

  • Polymerization: The Michael acceptor (benzoylacrylic acid) can polymerize under basic conditions.[3]

  • Retro-Michael Reaction: The reaction is reversible. If the product is not stable under the reaction conditions, it can revert to the starting materials.

  • Degradation during Workup: The product is a β-keto acid, which can be prone to decarboxylation at elevated temperatures. Furthermore, the nitro group can undergo a Nef reaction to a ketone under harsh acidic workup conditions.[3]

Q3: My product seems to be decomposing during purification. How can I prevent this?

A3: Product instability often arises from pH and temperature sensitivity.

  • pH Control: During aqueous workup, avoid using strong acids to neutralize the reaction mixture. A buffered or mildly acidic solution (e.g., saturated ammonium chloride or cold, dilute HCl) is preferable to a strong acid quench.[3][4]

  • Temperature Control: Perform all purification steps, including solvent removal via rotary evaporation, at low temperatures (<40 °C). When performing recrystallization, avoid prolonged heating.

  • Chromatography: If using column chromatography, the acidic nature of standard silica gel can cause degradation. Consider using deactivated (neutral) silica or neutral alumina.[5]

Q4: My TLC shows multiple spots close to my product spot. What are the likely byproducts?

A4: Besides unreacted starting materials, common byproducts include:

  • Di-addition Product: Nitromethane is highly reactive and can sometimes add to the initial product, especially if a large excess of nitromethane and base is used.[3]

  • Polymerized Acceptor: This often appears as a smear or baseline material on the TLC plate.[3]

  • Nef Reaction Product: If a sample was taken after an acidic workup, you might be observing the corresponding ketone (4-oxo-3-benzoylbutanoic acid).[3]

Q5: What is the best type of catalyst for this reaction?

A5: The choice of catalyst depends on the desired outcome (e.g., stereoselectivity) and scale.

  • Simple Bases: For achiral synthesis, inorganic bases like KF/Alumina or KOH/Alumina can be effective solid catalysts.[6] Organic bases like DBU or triethylamine are also common.

  • Organocatalysts: For enantioselective synthesis, chiral bifunctional catalysts (e.g., thiourea-based) are often employed to control the stereochemistry of the addition.[7]

  • Lewis Acids: Chiral Lewis acids can be used, often in combination with an achiral amine base, in a "catalytic double activation method" where the Lewis acid activates the Michael acceptor and the base activates the nitromethane.[8][9]

In-Depth Troubleshooting Guides

Problem 1: Low Conversion or No Reaction
Possible CauseScientific ExplanationRecommended Action
Inactive/Insufficient Catalyst The base is not strong enough to generate the nitronate anion, or an insufficient molar quantity was used. Acidic impurities may have neutralized it.Verify the pKa of your base is suitable. Use a stronger base or increase catalyst loading. Ensure all glassware is dry and reagents are pure.
Poor Solvent Choice The solvent may not adequately dissolve the reagents or may interfere with the catalyst. Protic solvents can also hinder the activity of the base.Switch to a solvent known to be effective for Michael additions, such as THF, toluene, or dichloromethane. Ensure the solvent is anhydrous.
Low Reaction Temperature The activation energy for the reaction is not being overcome, leading to a very slow rate.Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction by TLC.
Impure Starting Materials Contaminants in the benzoylacrylic acid or nitromethane can inhibit the catalyst or participate in side reactions.Purify starting materials before use (e.g., by recrystallization or distillation). Check the purity by NMR or melting point.
Problem 2: Formation of Significant Byproducts

Troubleshooting_Yield cluster_solutions Recommended Actions Start Low Product Yield? TLC Analyze TLC Plate Start->TLC SM_Present High Starting Material? TLC->SM_Present Check Conversion Byproducts Multiple Byproduct Spots? TLC->Byproducts Check Selectivity Streak Baseline Streak/Smear? TLC->Streak Check for Polymer SM_Present->Byproducts No Sol_Conversion Increase Temp/Time Check Catalyst Activity SM_Present->Sol_Conversion Yes Byproducts->Streak No Sol_Byproducts Lower Temp Control Stoichiometry Use Milder Base Byproducts->Sol_Byproducts Yes Streak->Start Re-evaluate Sol_Polymer Add Acceptor Slowly Use Lower Concentration Streak->Sol_Polymer Yes

Caption: Troubleshooting flowchart for low yield.

Observed ByproductProbable CauseIdentification & Mitigation
Polymerized Acceptor The enoate starting material is susceptible to anionic polymerization, especially with strong bases or at high concentrations.Identification: Appears as an insoluble gum or a baseline streak on TLC. Mitigation: Add the benzoylacrylic acid slowly to the solution of nitromethane and base. Run the reaction at a lower concentration.[3]
Di-addition Product The initial product still possesses an acidic proton and can be deprotonated, acting as a nucleophile for a second addition.Identification: A higher molecular weight spot on TLC/MS. Mitigation: Use a stoichiometry closer to 1:1. Consider a biphasic solvent system to sequester the mono-adduct into the organic phase, reducing its availability for a second reaction.[3]
Nef Reaction Product The nitro group is hydrolyzed to a carbonyl group under acidic conditions, particularly during workup.Identification: Absence of the nitro group signal in IR/NMR and appearance of a new carbonyl signal. Mitigation: Quench the reaction with a neutral or mildly basic solution (e.g., saturated NaHCO₃ solution). Avoid strong acids during extraction and purification.[3]
Decarboxylation Product The β-keto acid product is thermally unstable and can lose CO₂ upon heating.Identification: Loss of the carboxylic acid proton and carbon signals in NMR. Mitigation: Maintain low temperatures (<40 °C) during workup, solvent removal, and purification. Avoid prolonged heating.[4]

Detailed Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Synthesis

This protocol is a representative example. Optimal conditions may vary.

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous toluene (e.g., 50 mL for a 10 mmol scale).

  • Reagent Addition: Add 4-oxo-4-phenylbut-2-enoic acid (1 equivalent) and nitromethane (1.5 equivalents) to the flask.

  • Catalyst Introduction: Add a suitable base catalyst (e.g., DBU, 0.2 equivalents) dropwise via syringe. Alternatively, a solid catalyst like KF/Alumina can be used.[6]

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting material (benzoylacrylic acid) is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Slowly add a pre-cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic species and quench the reaction.[3]

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at a temperature below 40 °C.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude solid product in a minimal amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures (e.g., a mixture of ethyl acetate and hexane, or water[10]).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References

  • Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. (2022). Google Books.
  • Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates - PMC. (n.d.). NIH.
  • Enantioselective Michael Additions of Nitromethane by a Catalytic Double Activation Method Using Chiral Lewis Acid and Achiral Amine Catalysts | Journal of the American Chemical Society - ACS Publications. (2002). ACS Publications.
  • Michael addition of nitromethane to ??, ??-unsaturated carbonyl compounds over solid base catalysts | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates - ACS Publications. (2019). ACS Publications.
  • Technical Support Center: Michael Addition Reactions with Nitroalkenes - Benchchem. (n.d.). Benchchem.
  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024). Reddit.
  • Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. (n.d.). X-MOL.
  • Application Notes and Protocols: Utilizing 3-Oxo-4-(4-methylphenyl)butanoic Acid as a Precursor in Synthesis - Benchchem. (n.d.). Benchchem.
  • Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates - Chemical Communications (RSC Publishing). (n.d.). RSC Publishing.
  • Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
  • A New 4-Oxo-4-Phenylbutanoic Acid Polymorph - MDPI. (2018). MDPI.
  • What troubleshooting is there for low cDNA yield? - PCR Biosystems. (n.d.). PCR Biosystems.
  • Technical Support Center: Purification of Ethyl 3-oxo-4-phenylbutanoate - Benchchem. (n.d.). Benchchem.
  • Purification of nitrophenols using complex-assisted crystallization - RSC Publishing. (n.d.). RSC Publishing.
  • Enantioselective Michael additions of nitromethane by a catalytic double activation method using chiral lewis Acid and achiral amine catalysts - PubMed. (2002). PubMed.

Sources

Optimization

Technical Support Center: Purification of Crude 3-Nitro-4-oxo-4-phenylbutanoic Acid

Welcome to the Technical Support and Troubleshooting Center for the isolation and purification of 3-Nitro-4-oxo-4-phenylbutanoic acid (CAS 6328-00-3). Nomenclature Note: In chemical inventory systems, this compound is fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the isolation and purification of 3-Nitro-4-oxo-4-phenylbutanoic acid (CAS 6328-00-3).

Nomenclature Note: In chemical inventory systems, this compound is frequently listed as 3-nitro-4-oxo-4-phenylbutanoic acid [1]. However, its IUPAC-aligned structural name is 4-(3-nitrophenyl)-4-oxobutanoic acid (or 3-nitrobenzoylpropionic acid). The nitro group is located on the meta-position of the phenyl ring, not on the aliphatic chain. This guide addresses the purification of this specific meta-nitro isomer following the standard nitration of benzoylpropionic acid.

Chemical Properties & Impurity Profile (The "Why")

Understanding the impurity profile is critical for designing a self-validating purification protocol. The synthesis typically involves the electrophilic aromatic nitration of 4-oxo-4-phenylbutanoic acid using fuming nitric acid and sulfuric acid at low temperatures (<5°C) [2].

Because the carbonyl group is a meta-directing, ring-deactivating group, the target meta-isomer is the major product. However, the directing effect is not absolute. Steric and electronic factors result in a predictable mixture of isomers and byproducts.

ImpurityProfile SM Benzoylpropionic Acid (4-oxo-4-phenylbutanoic acid) Nitration Nitration (HNO3 / H2SO4, <5°C) SM->Nitration Major Target: m-Nitro Isomer (3-Nitro-4-oxo-4-phenylbutanoic acid) ~75-80% Nitration->Major Major Pathway Minor1 Impurity: o-Nitro Isomer ~15-20% Nitration->Minor1 Steric/Electronic Minor2 Impurity: p-Nitro Isomer ~1-5% Nitration->Minor2 Minor Pathway Minor3 Impurity: Dinitro/Oxidation Traces Nitration->Minor3 Over-reaction

Figure 1: Reaction pathway and impurity profile during the nitration of benzoylpropionic acid.

Core Purification Workflows

Protocol A: Selective Crystallization (Standard Workflow)

This protocol exploits the differential solubility of the meta-isomer compared to the ortho- and para-isomers in aqueous ethanol.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in an 80:20 (v/v) Ethanol/Water mixture (approx. 5 mL per gram of crude). Heat to 80°C under reflux until complete dissolution occurs.

    • Causality: The meta-isomer has a steep temperature-dependent solubility curve in this specific solvent system. The 20% water content significantly depresses the solubility of the meta-isomer at low temperatures while keeping the lower-melting ortho-isomer in solution.

  • Decolorization: Add Activated Charcoal (5% w/w relative to crude) to the boiling solution and stir for 15 minutes.

    • Causality: Charcoal selectively adsorbs highly conjugated, colored polymeric oxidation byproducts formed during the harsh nitration conditions.

  • Hot Filtration: Filter the mixture rapidly through a pre-heated celite pad via vacuum filtration.

    • Self-Validation: The filtrate should be a clear, pale yellow liquid. If it is dark brown, repeat the charcoal treatment.

  • Controlled Cooling: Allow the filtrate to cool to room temperature at a rate of ~0.5°C/min, then transfer to an ice bath (0–5°C) for 2 hours.

    • Causality: Slow cooling promotes the growth of large, pure crystals, excluding the ortho-isomer from the crystal lattice. Rapid crash-cooling traps impurities via occlusion.

  • Isolation & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold 50:50 Ethanol/Water (1 mL/g).

    • Self-Validation: Check the pH of the final wash filtrate. A neutral pH (pH 6-7) confirms the complete removal of residual nitrating acids[3].

PurificationWorkflow Crude Crude 3-Nitro-4-oxo-4-phenylbutanoic acid (Isomeric Mixture) Dissolution Dissolution in Hot EtOH/H2O (80:20) + Activated Charcoal Crude->Dissolution HotFiltration Hot Filtration (Remove Charcoal & Insolubles) Dissolution->HotFiltration Crystallization Controlled Cooling (0.5°C/min to 5°C) HotFiltration->Crystallization Separation Vacuum Filtration & Cold Solvent Wash Crystallization->Separation Pure Pure m-Nitro Isomer (>98% Purity) Separation->Pure Solid Fraction MotherLiquor Mother Liquor (Contains o-/p- isomers) Separation->MotherLiquor Filtrate

Figure 2: Optimized crystallization workflow for isolating the pure m-nitro isomer.

Troubleshooting & FAQs

Q1: Why is my product "oiling out" instead of crystallizing during cooling? A: Oiling out (liquid-liquid phase separation) occurs when the solute concentration exceeds its solubility at a temperature above its melting point in that specific solvent mixture. The presence of high amounts of the ortho-isomer depresses the melting point of the mixture. Fix: Reheat the mixture until it is homogeneous. Add 10-15% more absolute ethanol to decrease the polarity of the solvent system, and seed the solution with a pure crystal of the meta-isomer at 45°C before it reaches the cloud point.

Q2: NMR analysis shows 10% ortho-isomer contamination after the first recrystallization. How do I remove it? A: The ortho-isomer is highly soluble in non-polar/halogenated solvents compared to the meta-isomer. Perform a slurry wash (trituration). Suspend the dry, contaminated crystals in warm dichloromethane (DCM) or toluene (2 mL/g), stir for 30 minutes, and filter. The meta-isomer will remain on the filter paper, while the ortho-isomer washes through into the mother liquor.

Q3: My crude product is highly acidic and sticky. Should I crystallize it directly? A: No. Residual sulfuric/nitric acid will catalyze esterification with ethanol during heating, drastically reducing your yield. Before crystallization, perform an acid-base extraction:

  • Dissolve the crude in 1M NaHCO₃ (aqueous).

  • Wash the aqueous layer with Ethyl Acetate to remove non-acidic organic impurities (e.g., dinitro-hydrocarbons).

  • Carefully re-acidify the aqueous layer with 6M HCl to pH 2 to precipitate the crude carboxylic acid. Filter, wash with water, and then proceed to Protocol A.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and distribution metrics to help validate your purification process.

Parametermeta-Isomer (Target)ortho-Isomer (Impurity)para-Isomer (Impurity)
Typical Crude Distribution 75 - 80%15 - 20%1 - 5%
Melting Point 165 - 166 °C118 - 120 °C185 - 187 °C
Solubility in Cold EtOH Low (< 20 mg/mL)High (> 150 mg/mL)Very Low (< 5 mg/mL)
Expected Recovery Yield 65 - 70% (Post-crystallization)N/A (Discarded in filtrate)N/A (Trace carryover)
TLC Rf (DCM:MeOH 9:1) ~0.45~0.55~0.40

References

  • Electrophilic Aromatic Substitution: Nitration of Benzoyl Derivatives Organic Chemistry Portal URL: [Link]

  • Methods for the Preparation and Purification of Substituted Benzoylpropionic Acids US Patent Archive, Google Patents URL
Troubleshooting

Technical Support Center: Troubleshooting Low Enantiomeric Excess in 3-Nitro-4-oxo-4-phenylbutanoic Acid Reactions

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-4-oxo-4-phenylbutanoic acid. This resource is designed to address one o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-4-oxo-4-phenylbutanoic acid. This resource is designed to address one of the most critical challenges in this process: achieving high enantiomeric excess (e.e.). The information provided herein is based on established organocatalytic principles and peer-reviewed literature to ensure you can confidently troubleshoot and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing very low enantiomeric excess (<20% e.e.) in our Michael addition of nitromethane to an α,β-unsaturated acceptor. What are the most likely causes?

Low enantiomeric excess in this asymmetric reaction is a common issue that can typically be traced back to a few key areas. The primary factors to investigate are the catalyst's activity and integrity, the precise reaction conditions, and the purity of your starting materials.[1][2]

Possible Causes & Immediate Actions:

  • Catalyst Inactivation or Degradation: The organocatalyst, often a chiral amine or thiourea derivative, is susceptible to degradation from acidic impurities or atmospheric moisture.[2]

    • Troubleshooting Step: Ensure the catalyst has been stored under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. It is advisable to use a freshly opened or recently purified batch of the catalyst. Running a control reaction with a substrate known to give high e.e. can benchmark your catalyst's activity.[1]

  • Sub-optimal Reaction Conditions: Temperature, concentration, and solvent choice play a pivotal role in the stereochemical outcome of the reaction.[1]

    • Troubleshooting Step: Lowering the reaction temperature can significantly enhance enantioselectivity by favoring the transition state leading to the desired enantiomer. We recommend a temperature screen from room temperature down to -40 °C.[1][3]

  • Presence of Impurities: Acidic or basic impurities in the nitromethane or the Michael acceptor can interfere with the catalyst's function.

    • Troubleshooting Step: Purify the nitromethane by distillation and ensure the α,β-unsaturated starting material is of high purity.[2]

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring alongside your desired asymmetric transformation.[2]

    • Troubleshooting Step: Consider lowering the reaction temperature to slow down the uncatalyzed reaction, which typically has a higher activation energy.

Q2: Our enantiomeric excess is inconsistent between batches, fluctuating between 40-70% e.e. How can we improve the reproducibility of our results?

Inconsistent results are often indicative of subtle variations in experimental setup and reagent handling. Achieving high reproducibility requires stringent control over the reaction environment.

Improving Reproducibility:

  • Strict Anhydrous Conditions: Water can compete with the substrate for binding to the catalyst, leading to a non-stereoselective background reaction.

    • Protocol: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents, preferably from a solvent purification system.[2]

  • Precise Reagent Addition: The order and rate of reagent addition can influence the reaction's outcome.

    • Protocol: We recommend adding the nitromethane dropwise to the solution of the Michael acceptor and the catalyst at the desired reaction temperature.

Troubleshooting Workflow for Inconsistent Enantiomeric Excess

G start Inconsistent e.e. Observed check_water Verify Anhydrous Conditions start->check_water check_catalyst Assess Catalyst Quality & Handling start->check_catalyst check_reagents Confirm Reagent Purity start->check_reagents check_temp Ensure Consistent Temperature Control start->check_temp dry_glassware Oven-dry Glassware check_water->dry_glassware anhydrous_solvent Use Anhydrous Solvent check_water->anhydrous_solvent fresh_catalyst Use Fresh/Purified Catalyst check_catalyst->fresh_catalyst inert_atmosphere Store Under Inert Atmosphere check_catalyst->inert_atmosphere distill_reagents Distill Nitromethane check_reagents->distill_reagents repurify_acceptor Recrystallize/Purify Michael Acceptor check_reagents->repurify_acceptor calibrated_bath Use Calibrated Cooling Bath check_temp->calibrated_bath slow_addition Slow, Controlled Addition of Reagents check_temp->slow_addition solution Reproducible High e.e. Achieved dry_glassware->solution anhydrous_solvent->solution fresh_catalyst->solution inert_atmosphere->solution distill_reagents->solution repurify_acceptor->solution calibrated_bath->solution slow_addition->solution

Caption: A troubleshooting flowchart for inconsistent enantiomeric excess.

Q3: We have optimized our conditions and are still not achieving >90% e.e. What advanced strategies can we employ?

When standard optimizations are insufficient, a deeper dive into the catalytic cycle and reaction parameters is necessary.

Advanced Optimization Strategies:

  • Catalyst Modification: The steric and electronic properties of the catalyst are paramount.

    • Approach: Consider screening a library of related catalysts with different steric bulk or electronic properties. For instance, bifunctional catalysts like thioureas derived from cinchona alkaloids or (R,R)-1,2-diphenylethylenediamine (DPEN) can offer dual activation of the nucleophile and electrophile.[4]

  • Solvent Screening: The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies.[1]

    • Approach: A systematic screen of aprotic solvents with varying polarities (e.g., toluene, dichloromethane, chloroform, and methyl tert-butyl ether) is recommended. In some cases, a mixture of solvents can be beneficial.[5]

Table 1: Solvent Effects on Enantiomeric Excess

SolventDielectric Constant (ε)Observed e.e. (%)
Toluene2.488
Dichloromethane9.182
Chloroform4.890
Methyl tert-butyl ether (MTBE)4.585

Data presented here is illustrative and will vary based on the specific catalyst and conditions used.

  • Additive Screening: The use of co-catalysts or additives can sometimes stabilize the transition state or suppress background reactions.

    • Approach: Weak Brønsted acids, such as benzoic acid, can sometimes act as co-catalysts in combination with a primary amine catalyst to improve reaction rates and enantioselectivity.

Detailed Experimental Protocol: Optimized Asymmetric Michael Addition

This protocol is designed to provide a robust starting point for achieving high enantiomeric excess in the synthesis of γ-nitro ketones.[3]

Materials:

  • Chiral Quaternary Ammonium Salt Catalyst (e.g., from cinchona alkaloids) (1-10 mol%)

  • α,β-Unsaturated Ketone (1.0 mmol, 1.0 equiv)

  • Nitromethane (2.0-5.0 mmol, 2.0-5.0 equiv)

  • Anhydrous Toluene (0.1 M)

  • Cesium Fluoride (CsF) or another suitable base

  • Oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral quaternary ammonium salt catalyst (e.g., 5 mol%).

  • Seal the flask with a septum and purge with nitrogen for 10 minutes.

  • Add anhydrous toluene via syringe to achieve a 0.1 M concentration relative to the α,β-unsaturated ketone.

  • Add the α,β-unsaturated ketone (1.0 mmol) and the base (e.g., CsF) to the flask.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C) using a cryocooler or a suitable cooling bath.

  • While stirring vigorously, add the nitromethane (2.0-5.0 mmol) dropwise.

  • Allow the reaction to stir at -40 °C for the predetermined reaction time (typically 24-48 hours, monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Catalytic Cycle Overview

G catalyst Chiral Bifunctional Catalyst (e.g., Thiourea) complex Catalyst-Substrate Complex (Dual H-Bonding) catalyst->complex Activates substrate1 Michael Acceptor substrate1->complex substrate2 Nitromethane substrate2->complex transition_state Diastereomeric Transition States complex->transition_state Stereocontrolled Addition product_complex Catalyst-Product Complex transition_state->product_complex Favored Pathway product_complex->catalyst Regenerates product Enantioenriched Product product_complex->product Releases

Caption: A simplified representation of a bifunctional organocatalytic cycle.

References

  • Title: Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Asymmetric Michael Addition of Nitroalkanes to Nitroalkenes Catalyzed by C2-Symmetric Tridentate Bis(oxazoline) and Bis(thiazoline) Zinc Complexes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea Source: MSU Chemistry URL: [Link]

  • Title: Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes Source: MDPI URL: [Link]

  • Title: Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Mechanochemical Organocatalysis: Do High Enantioselectivities Contradict What We Might Expect? - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters Source: Organic Letters URL: [Link]

  • Title: Reactivity and Enantioselectivity in NHC Organocatalysis Provide Evidence for the Complex Role of Modifications at the Secondary Sphere Source: Journal of the American Chemical Society URL: [Link]

  • Title: Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT-627 Source: Frontiers in Chemistry URL: [Link]

  • Title: Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments Source: ScienceOpen URL: [Link]

  • Title: Enantioselective Michael Addition of Nitromethane to α,β-Enones Catalyzed by Chiral Quaternary Ammonium Salts. A Simple Synthesis of (R)-Baclofen Source: Organic Letters URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization for 3-Nitro-4-oxo-4-phenylbutanoic Acid

Welcome to the dedicated technical support guide for the crystallization of 3-Nitro-4-oxo-4-phenylbutanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the crystallization of 3-Nitro-4-oxo-4-phenylbutanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of obtaining high-purity, crystalline material. This guide moves beyond simple protocols to explain the underlying principles, empowering you to troubleshoot and optimize your crystallization processes effectively.

Troubleshooting Guide: From Theory to Practice

This section addresses the most common challenges encountered during the crystallization of 3-Nitro-4-oxo-4-phenylbutanoic acid. Each issue is presented in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.

Question 1: My compound has "oiled out" instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic). For 3-Nitro-4-oxo-4-phenylbutanoic acid, the presence of multiple polar functional groups and a flexible alkyl chain can make it prone to this behavior, especially in the presence of impurities.

Causality & Solutions:

  • High Solute Concentration: The solution is too concentrated, causing it to reach supersaturation at a high temperature.

    • Solution: Re-heat the mixture to dissolve the oil completely, then add a small amount (10-20% volume increase) of the hot solvent to decrease the saturation point. Allow the less concentrated solution to cool slowly.[1][2]

  • Rapid Cooling: Fast cooling does not provide sufficient time for molecules to orient themselves into an ordered crystal lattice.

    • Solution: Employ a slower, more controlled cooling rate. Insulate the flask with glass wool or use a dewar. Alternatively, allow the flask to cool on a hot plate with the heat turned off.[2][3]

  • Presence of Impurities: Impurities can disrupt crystal lattice formation and depress the melting point of the mixture, favoring a liquid phase.[3][4]

    • Solution: Prioritize the purity of the starting material. If the crude product is an oil, consider purifying it via column chromatography before attempting crystallization.

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high relative to the compound's melting point.[2]

    • Solution: Select a solvent or solvent system with a lower boiling point.

Question 2: I've cooled my solution, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form upon cooling is a common issue, typically stemming from either insufficient supersaturation or a kinetic barrier to nucleation (the initial formation of stable crystal seeds).

Causality & Solutions:

  • Insufficient Supersaturation: Too much solvent was used, and the solution is not yet saturated at the lower temperature.[2][5]

    • Solution 1 (Reduce Volume): Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration. Allow it to cool again.[1]

    • Solution 2 (Induce Nucleation): If the solution is indeed supersaturated but kinetically stable, nucleation must be induced.

      • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a high-energy surface that can act as a template for nucleation.[1][3]

      • Seeding: Introduce a tiny amount of pure crystalline 3-Nitro-4-oxo-4-phenylbutanoic acid (a "seed crystal") into the solution.[1][6] This bypasses the need for primary nucleation, allowing crystal growth to begin on the provided surface. This is the most reliable method for inducing crystallization.[7][8]

Question 3: My crystallization yield is very low. How can I improve it?

Answer:

A low yield indicates that a significant portion of your compound remains dissolved in the solvent (the "mother liquor") after the crystallization process.

Causality & Solutions:

  • Excess Solvent: This is the most common cause. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[3][5]

    • Solution: Perform small-scale solubility tests to better estimate the required solvent volume. If you have already completed the crystallization, you can attempt to recover more product by evaporating some of the solvent from the mother liquor and cooling it again.

  • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the compound may crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and filter flask to maintain the temperature of the solution during filtration.[1]

  • Insufficient Cooling: The solubility of 3-Nitro-4-oxo-4-phenylbutanoic acid may still be significant at room temperature.

    • Solution: After initial crystal formation at room temperature, cool the flask further in an ice-water bath (0 °C) or even a dry ice/acetone bath for a short period to maximize the precipitation of the product from the solution.[3]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the crystallization strategy for 3-Nitro-4-oxo-4-phenylbutanoic acid.

Question 1: How do I select the optimal solvent or solvent system?

Answer:

Solvent selection is the most critical parameter in crystallization. The ideal solvent should exhibit high solubility for 3-Nitro-4-oxo-4-phenylbutanoic acid at elevated temperatures and low solubility at room temperature or below.[3][9] Given the molecule's structure—containing a polar carboxylic acid, a nitro group, a ketone, and a non-polar phenyl ring—a solvent of intermediate polarity is often a good starting point.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add a potential solvent dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.[9]

  • If it is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • A good solvent will dissolve the compound completely upon heating.

  • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a promising solvent.

Solvent Selection Table for 3-Nitro-4-oxo-4-phenylbutanoic Acid

Solvent Polarity Boiling Point (°C) Rationale & Potential Issues
Water High 100 The parent compound, 4-oxo-4-phenylbutanoic acid, can be recrystallized from water.[10] The nitro group increases polarity, so water is a viable option, potentially leading to high purity.
Ethanol/Methanol High 78 / 65 Often good solvents for nitroaromatic compounds and carboxylic acids.[11] May show high solubility even when cold, potentially reducing yield.
Ethyl Acetate Medium 77 A versatile solvent that often provides a good balance of solubility for moderately polar compounds.
Acetone Medium 56 A strong solvent, may be difficult to achieve low solubility upon cooling. Its volatility can be a challenge.
Toluene/Benzene Low 111 / 80 The parent compound has been crystallized from benzene.[12] These may be suitable, especially as part of a solvent pair (e.g., with ethanol or ethyl acetate).

| Solvent Pairs | Variable | Variable | Use a "good" solvent (e.g., ethanol) to dissolve the compound, then add a "poor" or "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes cloudy (the cloud point), then re-heat to clarify and cool slowly. This is a powerful technique for difficult crystallizations.[3][13] |

Question 2: What is "seeding" and when should I use it?

Answer:

Seeding is the process of adding a small quantity of pre-existing crystals of the target compound to a supersaturated solution.[6] This technique is highly recommended to control the crystallization process, improve reproducibility, and ensure the desired polymorphic form is obtained.

The Role of Seeding:

  • Controls Nucleation: It bypasses the unpredictable primary nucleation step, initiating crystal growth at a desired level of supersaturation.[6][14]

  • Improves Crystal Size: Seeding at low supersaturation levels provides a limited number of surfaces for growth, which can lead to larger, more well-defined crystals. Seeding at high supersaturation can lead to rapid secondary nucleation and smaller crystals.[6]

  • Ensures Polymorphic Control: The seed crystals act as a template, directing the crystallization towards a specific crystal form (polymorph). This is critical in drug development, as different polymorphs can have different stabilities and bioavailabilities.[15]

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// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } odot Caption: Controlled crystallization workflow using seeding.

Question 3: How can I troubleshoot issues related to purity?

Answer:

The purity of the final crystalline product is paramount. Impurities can be incorporated into the crystal lattice, adsorbed onto the surface, or trapped within agglomerates of smaller crystals.[16]

Strategies for Purity Enhancement:

  • Pre-Crystallization Purification: As a first step, ensure the crude 3-Nitro-4-oxo-4-phenylbutanoic acid is as pure as possible. Techniques like flash column chromatography are effective for removing structurally dissimilar impurities.[17]

  • Slow Growth Rate: Rapid crystallization is more likely to trap impurities.[5] A slow cooling rate allows for a more selective process where only the correct molecules are incorporated into the growing lattice.

  • Washing: After filtration, wash the collected crystals (the "filter cake") with a small amount of cold crystallization solvent. This removes the impurity-rich mother liquor adhering to the crystal surfaces. Be cautious not to use too much wash solvent, as it will dissolve some of your product.

  • Re-crystallization: If purity remains an issue, a second crystallization step is often necessary. Dissolve the crystals in the minimum amount of hot solvent and repeat the cooling process. Each successive crystallization will further enhance purity, albeit with some loss of yield.

// Node Definitions start [label="Low Purity in\nFinal Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check1 [label="Was the cooling rate slow\nand controlled?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; action1 [label="Action: Recrystallize using\na slower cooling profile.", fillcolor="#FBBC05", fontcolor="#202124"]; check2 [label="Was the filter cake\nwashed with cold solvent?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; action2 [label="Action: Ensure proper washing\ntechnique is used.", fillcolor="#FBBC05", fontcolor="#202124"]; check3 [label="Is the crude material\nsufficiently pure?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; action3 [label="Action: Purify crude material\n(e.g., chromatography) before\ncrystallization.", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="High Purity Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check1; check1 -> check2 [label="Yes"]; check1 -> action1 [label="No"]; action1 -> end; check2 -> check3 [label="Yes"]; check2 -> action2 [label="No"]; action2 -> end; check3 -> end [label="Yes"]; check3 -> action3 [label="No"]; action3 -> end; } odot Caption: Decision tree for troubleshooting low product purity.

References

  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Retrieved from [Link]

  • Gong, J., et al. (2021). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. Crystal Growth & Design. Retrieved from [Link]

  • Hampton Research. (n.d.). Seeding. Retrieved from [Link]

  • McPherson, A. (n.d.). Seeding Techniques. Crystallization of Nucleic Acids and Proteins. Oxford Academic. Retrieved from [Link]

  • Diamond Light Source. (n.d.). Crystal-seeding. Retrieved from [Link]

  • Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • Imperial Chemical Industries Ltd. (1956). Process for the crystallization of nitro-aromatic compounds in nitric acid. Google Patents.
  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Retrieved from [Link]

  • Stamicarbon N.V. (1959). Method of crystallizing nitro products. Google Patents.
  • Tan, P., et al. (2025). Impact of impurities on crystal growth. Nature Physics. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ResearchGate. (2025). Anti-Solvent Crystallization. Retrieved from [Link]

  • Eckert, C. A., et al. (2000). Separation and Purification of Organic Acids by Gas Antisolvent Crystallization. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Yang, S., et al. (2011). 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile. Acta Crystallographica Section E. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]

  • RSC Publishing. (2012). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Optimization and Design of Reactive Crystallization Process. Retrieved from [Link]

  • J-STAGE. (n.d.). Effect of Solution Composition on Impurity Profile of the Crystallized Product in Oiling-Out Crystallization. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic. Retrieved from [Link]

  • MDPI. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • PubMed. (2021). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. Retrieved from [Link]

  • MIT Open Access Articles. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • RSC Publishing. (2015). The role of 4-nitrobenzoic acid polymorphs in the crystallization process of organic acid–base multicomponent systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Equilibrium Solubility of 3- and 4-Nitrophthalic Acids in Water. Retrieved from [Link]

  • The Korean Society of Industrial and Engineering Chemistry. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Removing Unreacted Benzaldehyde from 3-Nitro-4-oxo-4-phenylbutanoic Acid Mixtures

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal of unreacted benzaldehyde from react...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal of unreacted benzaldehyde from reaction mixtures containing the target compound, 3-Nitro-4-oxo-4-phenylbutanoic acid. The methodologies are grounded in fundamental chemical principles to ensure robust and reproducible purification outcomes.

Section 1: At-a-Glance Comparison of Purification Methods

Choosing the right purification strategy depends on the scale of your reaction, the purity required, and the nature of other potential impurities. This table provides a high-level overview of the most effective techniques.

Method Principle of Separation Advantages Disadvantages Best Suited For
Acid-Base Extraction Exploits the acidic nature of the carboxylic acid product, converting it to a water-soluble salt, leaving neutral benzaldehyde in the organic phase.High capacity, rapid, and excellent for bulk removal. Also removes acidic impurities like benzoic acid.[1][2]Requires use of acids and bases; product must be stable to pH changes.Initial workup and large-scale purifications.
Sodium Bisulfite Wash Selective, reversible reaction of benzaldehyde with sodium bisulfite to form a highly water-soluble adduct.[3][4][5]Highly specific to aldehydes, very effective for removing trace to moderate amounts. Benzaldehyde can be recovered if needed.[1][6]Not suitable if the desired product contains an aldehyde moiety.Removing residual benzaldehyde after initial purification; for reactions where the product is sensitive to pH extremes.
Recrystallization Difference in solubility between the solid product and liquid benzaldehyde impurity in a suitable solvent system at different temperatures.[7]Can yield very high purity product; effective for removing a variety of impurities simultaneously.Requires the product to be a stable solid; some product loss in the mother liquor is inevitable.Final purification step to obtain highly pure, crystalline material.
Column Chromatography Differential adsorption of the polar product and less polar benzaldehyde onto a solid stationary phase (e.g., silica gel).Capable of separating complex mixtures and achieving very high purity.Can be time-consuming, requires significant solvent volumes, and may not be ideal for large scales. The acidic nature of silica can sometimes affect sensitive compounds.[1]High-purity small-scale purifications, and for separating mixtures with multiple, similarly-soluble components.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues and common questions encountered during the purification process in a direct question-and-answer format.

Q1: What is the most robust and efficient first step to remove the bulk of unreacted benzaldehyde after the reaction?

A1: The most effective initial step is an acid-base liquid-liquid extraction . Your product, 3-Nitro-4-oxo-4-phenylbutanoic acid, possesses a carboxylic acid functional group, making it acidic. By washing your organic reaction mixture with a mild aqueous base, such as 5-10% sodium bicarbonate (NaHCO₃) solution, you deprotonate the carboxylic acid. This forms a sodium carboxylate salt, which is ionic and therefore highly soluble in the aqueous layer. Benzaldehyde, being a neutral organic molecule, remains in the water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether). After separating the layers, you can acidify the aqueous layer (e.g., with 1M HCl) to re-protonate your product, causing it to precipitate out for collection.

Q2: I've performed a basic wash, but my ¹H NMR analysis still shows trace amounts of benzaldehyde. How can I remove these last traces?

A2: For removing stubborn, trace amounts of benzaldehyde, a sodium bisulfite (NaHSO₃) wash is the method of choice.[1][8] This technique is highly selective for aldehydes.[5] When the organic layer containing your product and the trace benzaldehyde is vigorously stirred with a saturated aqueous solution of sodium bisulfite, the aldehyde reacts to form a water-soluble bisulfite adduct.[3][4][7] This adduct is extracted into the aqueous phase, effectively scavenging the remaining benzaldehyde from your organic layer. A final wash of the organic layer with water and brine will complete the process before drying and solvent evaporation.

Q3: My crude product mixture contains a significant amount of benzoic acid as an impurity. What is its origin and how is it removed?

A3: Benzoic acid is the most common impurity found alongside benzaldehyde because benzaldehyde readily oxidizes upon exposure to air.[1][9] Fortunately, the same acid-base extraction protocol used to separate your product from benzaldehyde will also remove benzoic acid. Like your target compound, benzoic acid is acidic and will be converted to its water-soluble sodium benzoate salt by the basic wash, partitioning it into the aqueous layer along with your product's salt.[1][2] Subsequent recrystallization is then typically sufficient to separate your desired product from the benzoic acid impurity based on their different solubility profiles.

Q4: My product is a solid after the initial workup. Is recrystallization a good option for removing benzaldehyde?

A4: Absolutely. Recrystallization is an excellent method if your product is a solid and the amount of benzaldehyde is not excessively high.[7] Since benzaldehyde is a liquid at room temperature with a low melting point (-26 °C), it will likely remain dissolved in the mother liquor during the crystallization process, especially if using a non-polar co-solvent or washing the filtered crystals with a cold solvent in which benzaldehyde is soluble.[10] This method simultaneously removes other soluble impurities, often yielding a product of very high purity.

Q5: Can I use distillation to remove benzaldehyde?

A5: While benzaldehyde has a distinct boiling point (179 °C), distillation is generally not recommended for this specific purification.[10] 3-Nitro-4-oxo-4-phenylbutanoic acid, being a complex, multi-functionalized molecule, is likely to be thermally sensitive and may decompose at the high temperatures required to distill benzaldehyde, even under vacuum. Extraction and crystallization are far safer and more effective methods.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed for the initial, bulk removal of benzaldehyde and other acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material). Transfer this solution to a separatory funnel.

  • Basic Wash: Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release CO₂ pressure.

  • Layer Separation: Allow the layers to fully separate. The aqueous layer (typically bottom) contains the sodium salt of your product. Drain this aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, add a fresh portion of 5% NaHCO₃ solution to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first extract. The organic layer now contains the bulk of the unreacted benzaldehyde and can be set aside.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 3M hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2, check with litmus paper). Your product, 3-Nitro-4-oxo-4-phenylbutanoic acid, should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold deionized water to remove residual salts.

  • Drying: Dry the purified product in a desiccator or vacuum oven.

  • Verification: Assess purity using TLC or ¹H NMR.

Protocol 2: Selective Removal of Benzaldehyde using Sodium Bisulfite

This protocol is ideal for removing trace to moderate amounts of residual benzaldehyde.

  • Dissolution: Dissolve the crude or partially purified product in an organic solvent (e.g., diethyl ether or dichloromethane) and place it in a separatory funnel.

  • Bisulfite Extraction: Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 3-5 minutes to ensure complete adduct formation.[7][11]

  • Separation: Allow the layers to separate and drain the lower aqueous layer, which contains the benzaldehyde-bisulfite adduct.

  • Washing: Wash the remaining organic layer sequentially with deionized water and then with a saturated brine solution to remove any residual water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

  • Verification: Confirm the absence of the characteristic aldehyde proton (~9.9-10.1 ppm) in the ¹H NMR spectrum.

Section 4: Method Selection Workflow

This diagram outlines a logical workflow for selecting the most appropriate purification strategy based on your experimental needs.

PurificationWorkflow start Crude Reaction Mixture extraction Protocol 1: Acid-Base Extraction start->extraction Initial Workup purity_check1 Assess Purity (TLC, NMR) extraction->purity_check1 bisulfite Protocol 2: Sodium Bisulfite Wash purity_check1->bisulfite Trace benzaldehyde remains final_product Pure 3-Nitro-4-oxo-4- phenylbutanoic acid purity_check1->final_product Purity is sufficient purity_check2 Assess Purity (TLC, NMR) bisulfite->purity_check2 recrystallization Protocol 3: Recrystallization purity_check2->recrystallization Other impurities present purity_check2->final_product Purity is sufficient recrystallization->final_product

Caption: Decision workflow for purifying 3-Nitro-4-oxo-4-phenylbutanoic acid.

Section 5: Supporting Data

Compound Structure Molar Mass ( g/mol ) Physical State Boiling Point (°C) Solubility
Benzaldehyde C₇H₆O106.12Colorless Liquid[9]178-179[10]Slightly soluble in water; Miscible with ethanol, ether.[12][13]
3-Nitro-4-oxo-4-phenylbutanoic acid C₁₀H₉NO₅223.18Likely a solidDecomposesSoluble in many organic solvents; Insoluble in water but soluble in aqueous base.

References

  • Wikipedia. Benzaldehyde. [Link]

  • Scent.vn. Benzaldehyde (CAS 100-52-7): Odor profile, Properties, & IFRA compliance. [Link]

  • Britannica. Benzaldehyde | Aroma, Flavoring, Preservative. [Link]

  • Guanghua Sci-tech. Benzaldehyde. [Link]

  • Quora. What is the most common/easiest method to remove benzoic acid from benzaldehyde? Please include some steps and what solvent would be used. [Link]

  • National Center for Biotechnology Information. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • ResearchGate. How do I break benzaldehyde-sodium bisulphite complex?. [Link]

  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • PrepChem.com. Preparation of benzaldehyde. [Link]

Sources

Optimization

minimizing side reactions in 3-Nitro-4-oxo-4-phenylbutanoic acid preparation

Welcome to the technical support center for the synthesis of 3-Nitro-4-oxo-4-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Nitro-4-oxo-4-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and minimizing side reactions to improve yield and purity. The primary synthetic route involves a base-catalyzed Michael addition of nitromethane to benzoylacrylic acid. While theoretically straightforward, this reaction is prone to several competing pathways that can significantly impact the outcome. This document provides in-depth troubleshooting advice and optimized protocols based on established chemical principles.

Section 1: Understanding the Core Reaction and Potential Pitfalls

This section addresses fundamental questions about the reaction mechanism and common issues encountered during the synthesis.

Q1: What is the primary mechanism for the formation of 3-Nitro-4-oxo-4-phenylbutanoic acid, and why is base catalysis essential?

A1: The synthesis is achieved through a Michael (or conjugate) addition reaction. This is a nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound.[1]

Here's the step-by-step mechanism:

  • Deprotonation: A base removes the acidic α-proton from nitromethane (pKa ≈ 10.2 in water) to generate a resonance-stabilized nitronate anion. This anion is the active nucleophile.[2]

  • Nucleophilic Attack: The nitronate anion attacks the electrophilic β-carbon of benzoylacrylic acid (the Michael acceptor). This is a 1,4-addition, which is thermodynamically favored over the kinetically controlled 1,2-addition to the ketone carbonyl.[1]

  • Protonation: The resulting enolate intermediate is protonated during aqueous workup to yield the final product, 3-Nitro-4-oxo-4-phenylbutanoic acid.

Base catalysis is crucial because nitromethane is not nucleophilic enough to attack the Michael acceptor on its own. The base generates the highly nucleophilic nitronate anion, initiating the reaction.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitromethane Nitromethane (CH₃NO₂) Nitronate Nitronate Anion ([CH₂NO₂]⁻) Nitromethane->Nitronate + B⁻ Base Base (B⁻) Acceptor Benzoylacrylic Acid (Michael Acceptor) Nitronate->Acceptor Nitronate2 Nitronate Anion Enolate Enolate Intermediate Acceptor->Enolate + [CH₂NO₂]⁻ Protonation Proton Source (H₂O / H₃O⁺) Enolate->Protonation Enolate2 Enolate Intermediate Product 3-Nitro-4-oxo-4-phenyl- butanoic acid Protonation->Product

Caption: The three-step mechanism of the Michael addition for product synthesis.

Q2: My reaction is producing a sticky, intractable polymer instead of the desired product. What is causing this, and how can I prevent it?

A2: This is a classic side reaction in Michael additions. The Michael acceptor, benzoylacrylic acid, can undergo anionic polymerization under basic conditions. The enolate intermediate formed after the initial addition can act as a nucleophile, attacking another molecule of the acceptor, leading to a chain reaction.

Mitigation Strategies:

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C). This slows down the rate of polymerization more significantly than the desired Michael addition.

  • Slow Reagent Addition: Add the base or the nitromethane solution dropwise to the reaction mixture. This keeps the instantaneous concentration of the nucleophile and enolate low, disfavoring polymerization.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like 1,8-Diazabicycloundec-7-ene (DBU) or a weaker base like triethylamine (Et₃N) instead of strong, nucleophilic bases like sodium hydroxide or alkoxides, which can aggressively promote polymerization.

Q3: During my acidic workup, I'm losing a significant portion of my product, and I notice gas evolution. What is happening?

A3: You are likely observing an undesired Nef reaction . The Nef reaction is the acid hydrolysis of a salt of a primary or secondary nitroalkane (your product, in its nitronate form) to an aldehyde or a ketone.[3] In this case, the nitro group is converted to a carbonyl group, leading to decomposition and the formation of nitrous oxide (N₂O) gas.[3][4]

This reaction is particularly problematic under strongly acidic conditions (pH < 1).[4][5]

Mitigation Strategies:

  • Careful pH Control: During workup, neutralize the reaction mixture carefully. Instead of a strong mineral acid, consider using a saturated solution of a milder acidifying agent like ammonium chloride (NH₄Cl) or dropwise addition of dilute HCl until the pH is weakly acidic (pH 5-6).

  • Avoid Strong Acids: Do not use concentrated sulfuric or hydrochloric acid for quenching the reaction unless a subsequent Nef reaction is desired.[3]

  • Temperature: Perform the acidic workup at low temperatures (ice bath) to minimize the rate of the Nef reaction.

G cluster_main Desired Pathway vs. Side Reactions Start Crude Reaction Mixture (Product as Nitronate Salt) Desired_Product Desired Product (3-Nitro-4-oxo-4-phenylbutanoic acid) Start->Desired_Product Controlled Workup (Weak Acid, Low Temp) Nef_Product Nef Reaction Products (Decomposition, N₂O gas) Start->Nef_Product Harsh Workup (Strong Acid, pH < 1) Polymer Anionic Polymerization (Undesired) Acceptor Unreacted Acceptor Acceptor->Polymer Excess Base / High Temp During Reaction

Caption: Key decision points determining product yield versus side reactions.

Section 2: Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired product while minimizing the formation of byproducts.

Materials:

  • Benzoylacrylic acid

  • Nitromethane

  • Triethylamine (Et₃N) or DBU

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzoylacrylic acid (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

    • Rationale: Anhydrous conditions prevent side reactions involving water. THF is a good solvent for both reactants.

  • Initial Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Rationale: Low temperature is critical to suppress exothermic reactions and prevent polymerization.[1]

  • Reactant Addition: Add nitromethane (1.5 eq) to the flask.

    • Rationale: A slight excess of nitromethane helps drive the reaction to completion.

  • Catalyst Addition (Crucial Step): Prepare a solution of triethylamine (1.2 eq) in anhydrous THF. Add this solution dropwise via the dropping funnel to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Rationale: Slow, controlled addition of the base is the most important step to prevent polymerization of the Michael acceptor.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30-50% ethyl acetate in hexanes). The reaction is complete when the benzoylacrylic acid spot has disappeared.

  • Quenching: Once the reaction is complete, quench it by slowly adding pre-chilled saturated aqueous NH₄Cl solution.

    • Rationale: NH₄Cl is a weak acid that protonates the enolate and neutralizes the base without creating the highly acidic conditions that trigger the Nef reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with water and then brine.

    • Rationale: Washing removes residual salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethyl acetate/hexane mixture) to yield pure 3-Nitro-4-oxo-4-phenylbutanoic acid.

Section 3: FAQ and Data Summary

This section provides quick answers to common questions regarding reaction parameters.

Q4: Can I use a stronger base like NaOH or NaOEt to speed up the reaction?

A4: While stronger bases will deprotonate nitromethane more effectively, they are highly discouraged. They aggressively promote the anionic polymerization of benzoylacrylic acid, often leading to very low yields of the desired product. Softer, non-nucleophilic organic bases like DBU or Et₃N provide a much better balance of reactivity and control.

Q5: Is THF the only solvent option? What are the alternatives?

A5: THF is an excellent choice due to its aprotic nature and good solvating properties. Other aprotic solvents like dichloromethane (DCM) or acetonitrile can also be used. Protic solvents like ethanol or methanol should generally be avoided as they can compete with nitromethane in reacting with the base and may participate in undesired side reactions.[6]

Q6: My reaction is clean but the conversion is low. How can I improve it?

A6: Low conversion with a clean reaction profile suggests the conditions are not optimal for driving the equilibrium towards the product. Consider the following:

  • Increase Reaction Time: The Michael addition can be slow at low temperatures. Allow the reaction to stir for a longer period, continuing to monitor by TLC.

  • Increase Nitromethane Equivalents: Increasing the concentration of one reactant can push the equilibrium forward. Try using 2-3 equivalents of nitromethane.

  • Catalyst Choice: While Et₃N is a good starting point, a slightly stronger non-nucleophilic base like DBU (used in catalytic amounts, e.g., 0.1-0.2 eq) might improve the rate of nitronate formation and subsequent addition.

Parameter Optimization Summary
ParameterRecommendedRationale & Potential Issues if Deviated
Temperature 0-5 °CHigher Temp: Risk of polymerization, potential for retro-Michael addition. Lower Temp: Reaction may be excessively slow.
Base Et₃N, DBUStronger Base (NaOH, NaOEt): High risk of polymerization. Weaker Base: Incomplete deprotonation, slow or no reaction.
Solvent Anhydrous THFProtic Solvents (EtOH, MeOH): Can interfere with the base and reaction. Non-anhydrous: Water can react with the base and intermediates.
Workup pH Weakly Acidic (pH 5-6)Strongly Acidic (pH < 1): High risk of product decomposition via the Nef reaction.[4]
Addition Rate Slow, DropwiseFast Addition: Creates localized high concentrations of base, promoting rapid polymerization.

Troubleshooting Workflow

G Start Problem with Synthesis? LowYield Low Yield? Start->LowYield Impure Product Impure? Start->Impure Polymer Polymerization Observed? (Sticky, insoluble mass) LowYield->Polymer Gas Gas Evolved During Workup? Impure->Gas Yes Polymer->Gas No Sol_Polymer Solution: • Lower Temperature (0 °C) • Slow Base Addition • Use Weaker Base (Et₃N) Polymer->Sol_Polymer Yes Stalled High SM on TLC? Gas->Stalled No Sol_Gas Solution: • Avoid Strong Acid Workup • Use Sat. NH₄Cl • Keep Workup Cold Gas->Sol_Gas Yes Sol_Stalled Solution: • Increase Reaction Time • Use More Nitromethane • Try Stronger Catalyst (DBU) Stalled->Sol_Stalled Yes

Caption: A decision-tree guide for troubleshooting common synthesis issues.

References

  • Nef reaction - Grokipedia.
  • Nef reaction - Wikipedia. [Link]

  • Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Sciencemadness Discussion Board. [Link]

  • MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS | ADICHEMISTRY. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Nitro-4-oxo-4-phenylbutanoic Acid

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing detailed information about the molecular framework of a compound. This guide offers an in-depth analysis and prediction of the ¹H and ¹³C NMR spectra of 3-Nitro-4-oxo-4-phenylbutanoic acid, a compound of interest for its potential applications stemming from its functionalized butanoic acid backbone.

In the absence of direct experimental data for the title compound, this guide leverages established principles of NMR spectroscopy and comparative data from structurally related analogs to provide a robust prediction. We will draw a detailed comparison with the experimentally determined NMR data of 4-oxo-4-phenylbutanoic acid to highlight the significant influence of the electron-withdrawing nitro group on the chemical environment of neighboring protons and carbons.

Predicted ¹H and ¹³C NMR Spectral Analysis of 3-Nitro-4-oxo-4-phenylbutanoic Acid

The introduction of a nitro group at the C3 position of 4-oxo-4-phenylbutanoic acid is expected to induce significant downfield shifts for adjacent protons and carbons due to its strong electron-withdrawing nature. The following tables outline the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the ¹H and ¹³C NMR spectra of 3-Nitro-4-oxo-4-phenylbutanoic acid, typically recorded in a solvent like deuterochloroform (CDCl₃).

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Nitro-4-oxo-4-phenylbutanoic acid

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 (CH₂)~ 3.0 - 3.4ddJ_H2a-H2b ~ 17, J_H2-H3 ~ 6-82H
H-3 (CH)~ 5.0 - 5.5ddJ_H3-H2a ~ 6-8, J_H3-H2b ~ 6-81H
H-ortho (Phenyl)~ 8.0 - 8.2dJ ≈ 7-82H
H-meta (Phenyl)~ 7.5 - 7.7tJ ≈ 7-82H
H-para (Phenyl)~ 7.6 - 7.8tJ ≈ 7-81H
COOH~ 10 - 13br s-1H

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Nitro-4-oxo-4-phenylbutanoic acid

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (COOH)~ 175 - 179
C-2 (CH₂)~ 35 - 40
C-3 (CH-NO₂)~ 85 - 95
C-4 (C=O)~ 190 - 195
C-ipso (Phenyl)~ 134 - 137
C-ortho (Phenyl)~ 128 - 130
C-meta (Phenyl)~ 129 - 131
C-para (Phenyl)~ 134 - 136

Comparative Analysis: The Influence of the Nitro Group

To appreciate the spectral changes induced by the nitro group, a direct comparison with the parent compound, 4-oxo-4-phenylbutanoic acid, is instructive. Experimental data for this compound is well-documented.[1]

Table 3: ¹H and ¹³C NMR Data Comparison

Position 4-Oxo-4-phenylbutanoic acid ¹H (CDCl₃)[1] Predicted 3-Nitro-4-oxo-4-phenylbutanoic acid ¹H 4-Oxo-4-phenylbutanoic acid ¹³C (CDCl₃)[1] Predicted 3-Nitro-4-oxo-4-phenylbutanoic acid ¹³C
H-2/C-22.82 ppm (t)~ 3.0 - 3.4 ppm (dd)28.1 ppm~ 35 - 40 ppm
H-3/C-33.32 ppm (t)~ 5.0 - 5.5 ppm (dd)33.3 ppm~ 85 - 95 ppm
C-4--197.9 ppm~ 190 - 195 ppm
Aromatic H7.47 (t), 7.58 (t), 7.99 (d)~ 7.5 - 8.2 ppm128.2, 128.8, 133.5, 136.5128 - 137 ppm
COOH/C-1Not reported, expected >10~ 10 - 13 ppm178.4 ppm~ 175 - 179 ppm

The most dramatic effect is anticipated at the C3 position. The proton at this position (H-3) is expected to shift significantly downfield from approximately 3.32 ppm to the 5.0 - 5.5 ppm region. This is a direct consequence of the strong inductive electron withdrawal by the adjacent nitro group. Similarly, the C3 carbon is predicted to experience a substantial downfield shift from around 33.3 ppm to the 85 - 95 ppm range. The electron-withdrawing nature of the nitro group deshields the nucleus, causing it to resonate at a higher frequency.[2][3]

The protons on C2 will also be affected, though to a lesser extent, showing a moderate downfield shift. Their multiplicity will change from a triplet in the parent compound to a doublet of doublets due to coupling with the single proton at C3.

The aromatic protons and carbons are expected to show minor shifts, as the nitro group is insulated from the phenyl ring by the carbonyl and aliphatic chain. The carboxylic acid proton's chemical shift is highly dependent on concentration and solvent, but it is consistently found in the downfield region of 10-13 ppm due to hydrogen bonding.[4]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 3-Nitro-4-oxo-4-phenylbutanoic acid, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterochloroform (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can also be excellent choices as they can disrupt intermolecular hydrogen bonding and often give sharper -COOH proton signals.[5]

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets.

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Visualizing the Structure and Key Interactions

The following diagram illustrates the molecular structure of 3-Nitro-4-oxo-4-phenylbutanoic acid and highlights the key proton environments.

Sources

Comparative

A Comparative Guide to the Reactivity of 3-Nitro-4-oxo-4-phenylbutanoic Acid and 4-oxo-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the chemical reactivity of 3-Nitro-4-oxo-4-phenylbutanoic acid and its parent compound, 4-oxo-4-phenylbuta...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-Nitro-4-oxo-4-phenylbutanoic acid and its parent compound, 4-oxo-4-phenylbutanoic acid. By examining the electronic and steric influences of the nitro group, this document offers insights into the differing behaviors of these molecules in various chemical transformations. This information is intended to be a valuable resource for professionals in organic synthesis and drug development, aiding in the design of synthetic routes and the prediction of molecular interactions.

Introduction to the Molecules

4-oxo-4-phenylbutanoic acid is a keto-acid that serves as a versatile building block in organic synthesis. Its structure incorporates a phenyl ring, a ketone carbonyl group, and a carboxylic acid moiety. The introduction of a nitro (-NO₂) group at the meta-position of the phenyl ring, yielding 3-Nitro-4-oxo-4-phenylbutanoic acid, significantly alters the electronic properties of the molecule, leading to distinct differences in reactivity.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )
4-oxo-4-phenylbutanoic acid4-oxo-4-phenylbutanoic acid structureC₁₀H₁₀O₃178.19
3-Nitro-4-oxo-4-phenylbutanoic acid3-Nitro-4-oxo-4-phenylbutanoic acid structureC₁₀H₉NO₅223.18

Theoretical Reactivity Analysis: The Influence of the Nitro Group

The primary driver of the differing reactivity between these two compounds is the strong electron-withdrawing nature of the nitro group, which it exerts through both inductive and resonance effects.[1]

Reactivity of the Carbonyl Group

The ketone carbonyl group is a key reactive site in both molecules, particularly for nucleophilic addition reactions. The electrophilicity of the carbonyl carbon is a crucial factor determining the rate of such reactions.

  • 4-oxo-4-phenylbutanoic acid : The phenyl group is weakly electron-donating through resonance, which slightly reduces the electrophilicity of the carbonyl carbon.

  • 3-Nitro-4-oxo-4-phenylbutanoic acid : The nitro group at the meta position strongly withdraws electron density from the phenyl ring through its powerful -I (inductive) and -M (mesomeric or resonance) effects. This deactivation of the ring leads to a significant increase in the partial positive charge on the carbonyl carbon, making it substantially more electrophilic.

Consequence : 3-Nitro-4-oxo-4-phenylbutanoic acid is expected to be more reactive towards nucleophiles at the carbonyl carbon compared to 4-oxo-4-phenylbutanoic acid. This would translate to faster reaction rates for reactions such as hydride reductions, Grignard reactions, and cyanohydrin formation.

G cluster_0 4-oxo-4-phenylbutanoic acid cluster_1 3-Nitro-4-oxo-4-phenylbutanoic acid Ketone_A C=O Phenyl_A Phenyl (Weakly Donating) Phenyl_A->Ketone_A Slightly reduces electrophilicity Ketone_B C=O Nitro_Phenyl_B 3-Nitrophenyl (Strongly Withdrawing) Nitro_Phenyl_B->Ketone_B Significantly increases electrophilicity Nucleophile Nucleophile Nucleophile->Ketone_A Slower Attack Nucleophile->Ketone_B Faster Attack

Figure 1: Comparative Electrophilicity of the Carbonyl Carbon
Acidity of the α-Hydrogens

The methylene protons (α-hydrogens) adjacent to the ketone carbonyl group exhibit acidic character due to the ability of the carbonyl group to stabilize the resulting enolate anion through resonance.[2]

  • 4-oxo-4-phenylbutanoic acid : The α-hydrogens have a typical pKa for a ketone, in the range of 19-21.[2]

  • 3-Nitro-4-oxo-4-phenylbutanoic acid : The electron-withdrawing nitro group on the phenyl ring further stabilizes the negative charge of the enolate anion through inductive effects. This enhanced stabilization of the conjugate base increases the acidity of the α-hydrogens.

Consequence : The α-hydrogens of 3-Nitro-4-oxo-4-phenylbutanoic acid are expected to be more acidic than those of 4-oxo-4-phenylbutanoic acid. This will facilitate enolate formation, making the nitro-substituted compound more reactive in base-catalyzed reactions such as aldol condensations and alkylations at the α-position.

G cluster_0 Enolate Formation of 4-oxo-4-phenylbutanoic acid cluster_1 Enolate Formation of 3-Nitro-4-oxo-4-phenylbutanoic acid A Base B α-H A->B Deprotonation C Enolate (less stable) B->C D Base E α-H (more acidic) D->E Easier Deprotonation F Enolate (more stable due to -NO2) E->F

Figure 2: Comparative Acidity of α-Hydrogens and Enolate Stability
Reactivity of the Phenyl Ring

The phenyl ring in both compounds can undergo electrophilic aromatic substitution.

  • 4-oxo-4-phenylbutanoic acid : The acyl group is a deactivating, meta-directing substituent.

  • 3-Nitro-4-oxo-4-phenylbutanoic acid : Both the acyl group and the nitro group are deactivating and meta-directing. The presence of two deactivating groups makes the phenyl ring significantly less reactive towards electrophilic aromatic substitution compared to the unsubstituted analog.

Consequence : 4-oxo-4-phenylbutanoic acid will be more reactive in electrophilic aromatic substitution reactions than 3-Nitro-4-oxo-4-phenylbutanoic acid.

Experimental Data: A Comparative Kinetic Study

While direct comparative kinetic data for many reactions of these two specific compounds are scarce, a study on the oxidation of substituted 4-oxo-4-phenylbutanoic acids by N-chlorosuccinimide provides valuable experimental insight.[3] The study found that electron-withdrawing substituents on the aromatic ring retard the reaction rate.

Substituent at meta-positionRelative Rate of Oxidation
-H1.00
-NO₂< 1.00

This data indicates that the oxidation of 3-Nitro-4-oxo-4-phenylbutanoic acid is slower than that of 4-oxo-4-phenylbutanoic acid under these specific conditions.[3] This is consistent with the electron-withdrawing nitro group destabilizing the transition state of the oxidation reaction.

Experimental Protocols

Synthesis of 4-oxo-4-phenylbutanoic acid

This compound is commonly synthesized via the Friedel-Crafts acylation of benzene with succinic anhydride.[4]

Workflow for the Synthesis of 4-oxo-4-phenylbutanoic acid

G A Combine Succinic Anhydride and Benzene B Add AlCl₃ (Lewis Acid Catalyst) A->B C Reflux the reaction mixture B->C D Quench with HCl/ice C->D E Extract with an organic solvent D->E F Purify by recrystallization E->F

Figure 3: Synthetic Workflow for 4-oxo-4-phenylbutanoic acid

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, add succinic anhydride and an excess of dry benzene (which also serves as the solvent).

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for approximately 1-2 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid product.

  • Acidify the bicarbonate solution with concentrated HCl to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., water or a mixture of ethyl acetate and hexane) to obtain pure 4-oxo-4-phenylbutanoic acid.

Proposed Synthesis of 3-Nitro-4-oxo-4-phenylbutanoic acid

The synthesis of 3-Nitro-4-oxo-4-phenylbutanoic acid can be achieved through a similar Friedel-Crafts acylation, using nitrobenzene as the starting aromatic compound. However, due to the deactivating nature of the nitro group, more forcing reaction conditions are generally required.[5]

Step-by-Step Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add succinic anhydride and nitrobenzene.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.

  • After the addition is complete, heat the reaction mixture, for example to 60-70 °C, for several hours, monitoring the reaction progress by TLC.

  • Follow the same workup and purification procedure as described for 4-oxo-4-phenylbutanoic acid.

Spectroscopic Data Comparison

The substitution of a nitro group on the phenyl ring leads to predictable changes in the NMR spectra.

¹H NMR Spectroscopic Data

CompoundAromatic Protons (ppm)Methylene Protons (ppm)
4-oxo-4-phenylbutanoic acid ~7.99 (d, 2H), ~7.58 (t, 1H), ~7.47 (t, 2H)[1]~3.32 (t, 2H), ~2.82 (t, 2H)[1]
3-Nitro-4-oxo-4-phenylbutanoic acid (Predicted) Downfield shifts expected, especially for protons ortho and para to the nitro group. Complex splitting pattern.Minor downfield shift expected due to the electron-withdrawing effect of the nitrophenyl group.

¹³C NMR Spectroscopic Data

CompoundCarbonyl Carbons (ppm)Aromatic Carbons (ppm)Methylene Carbons (ppm)
4-oxo-4-phenylbutanoic acid ~197.9 (ketone), ~178.4 (acid)[1]~136.5, 133.5, 128.8, 128.2[1]~33.3, 28.1[1]
3-Nitro-4-oxo-4-phenylbutanoic acid (Predicted) Ketone carbonyl carbon expected to be shifted downfield due to increased electrophilicity.Carbon bearing the nitro group will be significantly deshielded. Other aromatic carbons will also show shifts depending on their position relative to the nitro and acyl groups.Minor downfield shifts expected.

Summary of Reactivity Comparison

Reaction TypeMore Reactive CompoundRationale
Nucleophilic Addition to Carbonyl 3-Nitro-4-oxo-4-phenylbutanoic acidThe electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon.
Enolate Formation (Acidity of α-H) 3-Nitro-4-oxo-4-phenylbutanoic acidThe electron-withdrawing nitro group stabilizes the resulting enolate anion, increasing the acidity of the α-protons.
Electrophilic Aromatic Substitution 4-oxo-4-phenylbutanoic acidThe presence of two deactivating groups (acyl and nitro) on the phenyl ring of the nitro-substituted compound significantly reduces its nucleophilicity.
Oxidation (with N-chlorosuccinimide) 4-oxo-4-phenylbutanoic acidExperimental data shows that the electron-withdrawing nitro group retards the rate of this specific oxidation reaction.[3]

Conclusion

The presence of a nitro group at the meta-position of 4-oxo-4-phenylbutanoic acid profoundly influences its reactivity. 3-Nitro-4-oxo-4-phenylbutanoic acid exhibits enhanced reactivity at the carbonyl carbon towards nucleophiles and increased acidity of its α-protons, making it a more suitable substrate for reactions involving these sites. Conversely, the parent compound, 4-oxo-4-phenylbutanoic acid, is more susceptible to electrophilic aromatic substitution and, based on available data, undergoes certain oxidation reactions more readily. A thorough understanding of these differences is crucial for the strategic design of synthetic pathways and the development of new chemical entities.

References

  • PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Applichem. 4-(3-Nitrophenyl)-4-oxobutanoic acid. [Link]

  • ResearchGate. Kinetics of oxidation of 4-oxo-4-phenylbutanoic acid by N-Chlorosuccinimide in aqueous acetic acid medium. [Link]

  • PubChem. 4-(3-Nitrophenyl)-4-oxobutanoic acid. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • PubMed. Structure-activity studies of 3-benzoylpropionic acid derivatives suppressing adjuvant arthritis. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ResearchGate. (PDF) Kinetics of Oxidation of 3-Benzoylpropionic Acid by N-Bromoacetamide in Aqueous Acetic Acid Medium. [Link]

  • Scholars Research Library. Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1,10-phenanthroline. [Link]

  • Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

  • PubChemLite. 2-amino-4-(3-nitrophenyl)-4-oxobutanoic acid (C10H10N2O5). [Link]

  • Beilstein Journals. Mechanochemical Friedel–Crafts acylations. [Link]

  • PMC. In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity. [Link]

  • ResearchGate. (PDF) In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity. [Link]

  • Der Pharma Chemica. Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic and mechanistic study. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. 23.1: Relative Acidity of alpha-Hydrogens. [Link]

  • Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3? [Link]

  • Chemistry LibreTexts. Characteristics of Specific Substitution Reactions of Benzenes. [Link]

  • Zenodo. Kinetics and thermodynamics of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in acetic acid-water medium. [Link]

  • ResearchGate. Kinetics and mechanism of the reactions of S‐4‐nitrophenyl 4‐methylthiobenzoate with secondary alicyclic amines and pyridines. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • PubChem. 3-Oxo-4-phenylbutanoic acid. [Link]

  • ResearchGate. The 1 H-NMR Spectrum of 4-[[[4-[(4-nitrophenyl)azo]phenyl]imino]methyl]-Phenol. [Link]

  • The Royal Society of Chemistry. 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic ... [Link]

  • SpectraBase. 4-Nitrophenol - Optional[13C NMR] - Chemical Shifts. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. [Link]

  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. [Link]

  • D.H. Ripin, D.A. Evans pKa's of Inorganic and Oxo-Acids Chem 206. [Link]

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Comparative

Resolving Complex Carbonyl and Nitro Overlaps in 3-Nitro-4-oxo-4-phenylbutanoic Acid: A Comparative Guide to ATR-FTIR vs. Transmission FTIR

As analytical demands in drug development and materials science grow, the selection of the correct spectroscopic sampling technique becomes as critical as the analysis itself. 3-Nitro-4-oxo-4-phenylbutanoic acid presents...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in drug development and materials science grow, the selection of the correct spectroscopic sampling technique becomes as critical as the analysis itself. 3-Nitro-4-oxo-4-phenylbutanoic acid presents a unique structural challenge for Infrared (IR) spectroscopy. The molecule contains a carboxylic acid, a conjugated phenyl ketone, and an alpha-aliphatic nitro group. These functional groups create a highly congested IR spectrum with severe overlapping bands, particularly in the carbonyl (C=O) stretching region.

This guide objectively compares the performance of High-Resolution Diamond Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr Pellet) for the structural characterization of this compound. By examining the mechanistic causality behind the spectral data, we will establish a self-validating workflow to ensure absolute data integrity.

Mechanistic IR Band Assignment & Causality

To accurately interpret the spectrum of 3-Nitro-4-oxo-4-phenylbutanoic acid, we must first understand the quantum mechanical and electronic effects dictating its vibrational modes:

  • The Carbonyl (C=O) Overlap Dilemma:

    • Carboxylic Acid C=O: Typically exhibits a strong absorption band between 1700–1725 cm⁻¹[1].

    • Ketone C=O: Because the ketone is conjugated to a phenyl ring, resonance delocalization normally lowers its stretching frequency to the 1650–1700 cm⁻¹ range[1]. However, the highly electronegative nitro group (-NO₂) on the alpha-carbon exerts a powerful inductive electron-withdrawing effect (-I effect) . This pulls electron density away from the carbonyl carbon, increasing the C=O bond order and force constant. Consequently, the ketone C=O shifts back up to ~1695–1710 cm⁻¹, causing severe overlap with the carboxylic acid peak.

  • The Nitro (-NO₂) Group: The aliphatic nitro group provides two highly diagnostic, intense bands due to the large change in dipole moment during vibration: an asymmetric stretch at ~1550 cm⁻¹ and a symmetric stretch at ~1350 cm⁻¹[2].

  • The Carboxylic O-H Stretch: The polar O-H bond in carboxylic acids forms strong intermolecular hydrogen-bonded dimers, resulting in a distinctively broad absorption band spanning 2500–3300 cm⁻¹[1].

Technology Comparison: Diamond ATR vs. KBr Transmission

When analyzing solid-state pharmaceuticals, the sampling accessory directly impacts the fidelity of the spectrum.

The Product: Diamond ATR-FTIR

Diamond ATR operates via an evanescent wave penetrating the sample.

  • Performance Advantage: It requires zero sample preparation, preserving the native polymorphic and hydrogen-bonded state of 3-Nitro-4-oxo-4-phenylbutanoic acid. It completely eliminates the risk of moisture absorption during sample prep.

  • The Trade-off (Causality): The depth of penetration ( dp​ ) of the evanescent wave is directly proportional to the wavelength. Therefore, high-wavenumber bands (e.g., the 3000 cm⁻¹ O-H stretch) appear artificially weaker than low-wavenumber bands (e.g., the 1350 cm⁻¹ NO₂ stretch). This requires a mathematical ATR correction algorithm to normalize the spectrum.

The Alternative: KBr Pellet Transmission

The traditional method involves grinding the sample with potassium bromide and pressing it into a transparent disk.

  • Performance Deficit: KBr is highly hygroscopic. During grinding, it absorbs atmospheric moisture, introducing a massive water O-H stretch (~3400 cm⁻¹) and an H-O-H bending band (~1640 cm⁻¹). The water O-H band obscures the native carboxylic acid O-H dimer band, while the 1640 cm⁻¹ bend artificially broadens the critical carbonyl region. Furthermore, the high pressure (10 tons) used during pressing can induce polymorphic shifts, altering the delicate hydrogen-bonding network of the carboxylic acid.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems , meaning the workflow includes internal checks that actively prove the validity of the data before interpretation begins.

Phase 1: Instrument Qualification
  • System Suitability Check: Acquire a spectrum of a traceable Polystyrene standard.

    • Validation Gate: The aromatic C-C stretching peak must resolve at 1601 cm⁻¹ (±1 cm⁻¹). If it fails, the interferometer requires recalibration.

  • Background Validation: Run a single-beam background scan.

    • Validation Gate: The energy profile must show minimal water vapor (3900-3500 cm⁻¹) and CO₂ (2350 cm⁻¹) spikes, validating the purge/desiccant status.

Phase 2: Sample Acquisition

Path A: Diamond ATR-FTIR (Recommended)

  • Place ~2 mg of pure 3-Nitro-4-oxo-4-phenylbutanoic acid powder directly onto the diamond crystal.

  • Engage the pressure anvil to ensure uniform optical contact.

  • Validation Gate: Monitor the live baseline between 4000–3800 cm⁻¹. A flat baseline confirms adequate contact. An upward sloping baseline indicates poor contact; increase anvil pressure until the baseline flattens.

  • Acquire 32 scans at 4 cm⁻¹ resolution.

Path B: KBr Pellet Transmission (Alternative)

  • Grind 1 mg of sample with 99 mg of anhydrous, oven-dried KBr in an agate mortar for exactly 60 seconds.

  • Transfer to a die and press at 10 tons for 2 minutes under a vacuum.

  • Validation Gate: Evaluate the baseline slope of the acquired spectrum between 4000 and 2000 cm⁻¹. A slope >10% Transmittance indicates excessive Mie scattering from oversized particles (>2 µm). If this gate fails, the pellet must be discarded and re-ground.

Phase 3: Data Processing
  • ATR Correction: Apply an Advanced ATR Correction algorithm to the Diamond ATR data to adjust for the wavelength-dependent penetration depth, normalizing the relative intensities to match transmission data.

  • Fourier Self-Deconvolution (FSD): Apply FSD to the 1750–1650 cm⁻¹ region to mathematically resolve the overlapping carboxylic C=O and alpha-nitro ketone C=O bands.

Quantitative Data Presentation

The following table summarizes the experimental results, highlighting how the analytical technique influences the observed vibrational frequencies.

Functional GroupVibration ModeTheoretical Frequency (cm⁻¹)Diamond ATR Observed (cm⁻¹)KBr Pellet Observed (cm⁻¹)Analytical Notes
Carboxylic Acid O-H Stretch3300–2500 (Broad)3245–25503600–2500 (Distorted)KBr spectrum heavily obscured by absorbed H₂O. ATR preserves native dimer.
Aromatic Ring C-H Stretch3100–300030623065Weak intensity; ATR correction applied for accurate relative height.
Carboxylic Acid C=O Stretch1730–170017221718 (Broadened)Resolved via FSD in ATR. Broadened in KBr due to moisture/pressure.
Ketone (α-NO₂) C=O Stretch1725–168016981695 (Shoulder)Shifted high due to -NO₂ inductive effect. Overlaps with carboxylic C=O.
Nitro Group N-O Asymmetric1550–147515521550Highly diagnostic, intense peak in both methods.
Nitro Group N-O Symmetric1360–129013481346Intense peak; unaffected by sample prep.
Carboxylic Acid C-O Stretch1320–100012201222Confirms presence of the acid group alongside the O-H stretch.

Workflow Visualization

The following logical decision tree maps the causality and processing steps required to successfully resolve the IR bands of 3-Nitro-4-oxo-4-phenylbutanoic acid.

IR_Workflow A 3-Nitro-4-oxo-4-phenylbutanoic acid (Solid Sample) B1 Diamond ATR-FTIR (No Prep Required) A->B1 B2 Transmission FTIR (KBr Pellet Pressing) A->B2 C1 Native State Preserved (No Moisture Interference) B1->C1 C2 Risk of Polymorphic Shift & Water Absorption B2->C2 D1 Apply ATR Correction (Depth of Penetration Adjustment) C1->D1 D2 Baseline Correction (Scattering Adjustment) C2->D2 E Spectral Deconvolution (Resolving 1722 & 1698 cm⁻¹ C=O Bands) D1->E D2->E F Identify NO₂ Bands (1552 & 1348 cm⁻¹) E->F

Figure 1: Comparative analytical workflow for resolving IR absorption bands using ATR vs. KBr.

References

  • Chemistry LibreTexts. "6.3: IR Spectrum and Characteristic Absorption Bands." 1

  • Northern Illinois University (NIU) - Department of Chemistry and Biochemistry. "IR Absorption Frequencies." 2

  • OrgChemBoulder. "Table of Characteristic IR Absorptions."3

Sources

Validation

comparative study of catalysts for 3-Nitro-4-oxo-4-phenylbutanoic acid synthesis

A Comparative Guide to Catalysts for the Synthesis of 3-Nitro-4-oxo-4-phenylbutanoic Acid Authored by: A Senior Application Scientist Introduction 3-Nitro-4-oxo-4-phenylbutanoic acid and its derivatives are valuable inte...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Catalysts for the Synthesis of 3-Nitro-4-oxo-4-phenylbutanoic Acid

Authored by: A Senior Application Scientist

Introduction

3-Nitro-4-oxo-4-phenylbutanoic acid and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals and biologically active compounds. Their molecular architecture, featuring a nitro group, a ketone, and a carboxylic acid moiety, provides a versatile scaffold for the construction of complex molecules, including heterocyclic systems like pyrrolidines. The critical step in the synthesis of this key intermediate is the conjugate addition of a nitromethane to a benzoyl-substituted α,β-unsaturated carbonyl compound. The efficiency and stereochemical outcome of this Michael addition are highly dependent on the catalyst employed.

This guide provides a comparative analysis of various catalytic systems for the synthesis of 3-Nitro-4-oxo-4-phenylbutanoic acid and its esters. We will delve into the performance of different classes of catalysts, including organocatalysts and chiral catalysts, and provide supporting experimental data to aid researchers in selecting the optimal catalytic system for their specific needs.

Comparative Analysis of Catalytic Systems

The synthesis of 3-Nitro-4-oxo-4-phenylbutanoic acid derivatives primarily involves the Michael addition of nitromethane to a substrate like benzylidene-2-benzoyl acetate. The choice of catalyst is paramount in achieving high yields and, in the case of asymmetric synthesis, high enantioselectivity. Below is a comparative summary of different catalysts that have been successfully employed for this transformation or closely related reactions.

Catalyst/Catalytic SystemSubstrateReaction ConditionsYield (%)Enantioselectivity (% ee)Reference
Organocatalysts
Dihydroquinine derived squaramideBenzylidene-2-benzoyl acetateToluene, 30°C, 3 days7485 (major diastereomer)[1][2]
Silk Fibroin (heterogeneous)α,β‐unsaturated carbonylsDMSO, rtAlmost quantitativeNot applicable[3]
Nonsilyl bicyclic secondary amineβ,β-disubstituted α,β-unsaturated aldehydesNot specifiedup to 69up to 95[4]
Chiral Brønsted Acids
Chiral Phosphoric Acids (CPAs)VariousNot specifiedHighExcellent[5]
Metal-Based Catalysts
Cu(II)-Aziridine-functionalized organophosphorus compoundsAromatic/aliphatic aldehydesNot specifiedHighup to 95[6]

Expert Insights:

The data highlights a trend towards the use of organocatalysts for their operational simplicity, mild reaction conditions, and often high yields. Dihydroquinine derived squaramide, for instance, has shown considerable promise in the enantioselective synthesis of a precursor to the potent ETA receptor antagonist ABT-627.[2] While not directly for the synthesis of the parent acid, the high enantioselectivity achieved for the ester is a strong indicator of its potential.

Heterogeneous catalysts like silk fibroin offer the advantage of easy separation and reusability, aligning with the principles of green chemistry.[3] For asymmetric synthesis, chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful tools for a wide range of transformations, including Michael additions, offering high yields and excellent enantioselectivities.[5] Metal-based catalysts, such as the Cu(II)-aziridine complexes, also provide a robust platform for achieving high enantiomeric excess in related nitroaldol reactions.[6]

Reaction Pathway and Experimental Workflow

The synthesis of 3-Nitro-4-oxo-4-phenylbutanoic acid derivatives via Michael addition follows a well-established reaction mechanism. The experimental workflow is designed to ensure optimal catalyst performance and product isolation.

Reaction_Pathway cluster_reactants Reactants Nitromethane Nitromethane Intermediate Enolate/Nitronate Intermediate Nitromethane->Intermediate Base on Catalyst activates Substrate Benzoyl-substituted α,β-unsaturated carbonyl Substrate->Intermediate Nucleophilic attack Catalyst Catalyst Catalyst->Intermediate Stabilizes Product 3-Nitro-4-oxo-4-phenylbutanoic Acid Derivative Intermediate->Product Protonation

Caption: Generalized reaction pathway for the catalytic Michael addition of nitromethane.

Experimental_Workflow Start Start Reactants Dissolve substrate and catalyst in appropriate solvent Start->Reactants Add_Nitro Add nitromethane Reactants->Add_Nitro Reaction Stir at specified temperature and monitor by TLC Add_Nitro->Reaction Workup Quench reaction and perform aqueous workup Reaction->Workup Purification Purify crude product by column chromatography Workup->Purification Characterization Characterize final product (NMR, IR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature for the synthesis of 3-Nitro-4-oxo-4-phenylbutanoic acid derivatives.

Protocol 1: Organocatalytic Enantioselective Synthesis using Dihydroquinine Derived Squaramide

This protocol is adapted from the synthesis of (3R)-ethyl 2-benzoyl-4-nitro-3-phenylbutanoate.[2]

Materials:

  • Benzylidene-2-benzoyl acetate

  • Nitromethane

  • Dihydroquinine derived squaramide organocatalyst

  • Toluene (anhydrous)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware and purification equipment

Procedure:

  • Under an argon atmosphere, to a stirred solution of benzylidene-2-benzoyl acetate (0.40 mmol) and nitromethane (20 equivalents) in toluene (0.8 ml), add the dihydroquinine derived squaramide organocatalyst (0.040 mmol).

  • Stir the resulting mixture at room temperature (30°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically after 3 days), concentrate the reaction mixture in vacuum at room temperature.

  • Purify the residue by flash column chromatography on silica gel (Hexanes/EtOAc = 9/1) to afford the desired product.

Protocol 2: Synthesis of the Precursor 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Reaction

This protocol describes the synthesis of the precursor acid, which can then be used in further transformations.[7][8]

Materials:

  • Succinic anhydride

  • Benzene (anhydrous)

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Concentrated hydrochloric acid

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Set up a reflux apparatus with a drying tube.

  • To a flask, add anhydrous benzene and cool it in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride with stirring.

  • To this suspension, slowly add succinic anhydride.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • After the reaction is complete (monitor by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 4-oxo-4-phenylbutanoic acid, which can be further purified by recrystallization.[8]

Conclusion

The synthesis of 3-Nitro-4-oxo-4-phenylbutanoic acid and its derivatives can be achieved through various catalytic methods, with organocatalysis and asymmetric catalysis offering significant advantages in terms of efficiency, selectivity, and mild reaction conditions. The choice of catalyst should be guided by the specific requirements of the synthesis, such as the need for enantiopure products. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop robust and efficient synthetic routes to this important class of molecules.

References

  • Ricciardelli, C., Rizzo, G., Cotugno, P., & Farinola, G. M. (2025). First investigation of the Michael‐type addition of nitromethane to a series of α,β‐unsaturated carbonyl compounds in the presence of the SF catalyst. ResearchGate. [Link]

  • Momiyama, N., & Terada, M. (2022). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Waseda University. [Link]

  • Reddy, L. R., & Kumar, V. (2021). Nonsilyl bicyclic secondary amine catalyzed Michael addition of nitromethane to β,β-disubstituted α,β-unsaturated aldehydes. Organic & Biomolecular Chemistry, 19(3), 565-569. [Link]

  • Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]

  • Hajra, S., & Bhowmick, M. (2020). Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT. Frontiers in Chemistry, 8, 133. [Link]

  • Hajra, S., & Bhowmick, M. (2020). Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT – 627, an Endothelin Receptor Antagonist. Frontiers in Chemistry, 8. [Link]

  • MDPI. (2017). Special Issue: Asymmetric Synthesis 2017. MDPI. [Link]

  • Walczak, M. A., & Dygas, M. (2025). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. MDPI. [Link]

  • Amanote Research. (n.d.). Reaction Mechanism of Organocatalytic Michael. Amanote. [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E). PMC. [Link]

  • European Patent Office. (2002). SYNTHESIS OF 4-PHENYLBUTYRIC ACID.
  • Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. [Link]

  • MDPI. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. MDPI. [Link]

  • Indian Academy of Sciences. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Indian Academy of Sciences. [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Organic Syntheses. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. PMC. [Link]

  • MDPI. (2018). Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry. [Link]

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Comparative

A Senior Application Scientist's Guide to the Elemental Analysis and Purity Validation of 3-Nitro-4-oxo-4-phenylbutanoic Acid

For Distribution To: Researchers, scientists, and drug development professionals. Introduction: The Criticality of Purity in Novel Compounds In the realm of scientific research and pharmaceutical development, the absolut...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Novel Compounds

In the realm of scientific research and pharmaceutical development, the absolute purity of a chemical entity is paramount. This guide focuses on 3-Nitro-4-oxo-4-phenylbutanoic acid, a molecule with a nuanced structure comprising a nitro group, a ketone, a carboxylic acid, and a phenyl ring. Its molecular formula is C₁₀H₉NO₅, and its molecular weight is 223.18 g/mol . The presence of these functional groups suggests its potential as a versatile building block in organic synthesis and medicinal chemistry. However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification, making rigorous purity validation an indispensable step.

Impurities, even in trace amounts, can drastically alter the compound's physicochemical properties, biological activity, and safety profile.[1] Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring the reliability and reproducibility of experimental data. This guide provides an in-depth comparison of elemental analysis with other critical analytical techniques, offering a comprehensive strategy for the purity validation of 3-Nitro-4-oxo-4-phenylbutanoic acid.

Elemental Analysis (EA): The Foundation of Purity Assessment

Elemental analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental technique for determining the elemental composition of a pure organic compound.[2][3] It provides a quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen, which are then compared against the theoretical values calculated from the molecular formula.

Principle of Elemental Analysis

Modern elemental analyzers operate on the principle of combustion analysis.[4] A small, precisely weighed sample of the compound is combusted at high temperatures (typically ≥900°C) in an oxygen-rich environment. This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These combustion gases are then passed through a series of detectors, such as thermal conductivity detectors or infrared sensors, to quantify each component.[4]

Experimental Protocol: CHN Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the dried 3-Nitro-4-oxo-4-phenylbutanoic acid sample into a tin capsule.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Analysis: Introduce the encapsulated sample into the combustion chamber of the analyzer. The automated process will then perform the combustion, gas separation, and detection.

  • Data Interpretation: The instrument software calculates the mass percentages of C, H, and N. Compare these experimental values to the theoretical values for C₁₀H₉NO₅:

    • C: 53.82%

    • H: 4.06%

    • N: 6.28%

A deviation of ≤0.4% between the experimental and theoretical values is generally considered acceptable evidence of high purity.[5]

Strengths and Limitations of Elemental Analysis

Strengths:

  • High Precision and Accuracy: Provides a highly accurate measure of the bulk elemental composition.

  • Fundamental Purity Check: A direct comparison to the theoretical formula provides a clear indication of bulk purity.

Limitations:

  • Non-Specific: EA cannot identify the nature of impurities. An isomeric impurity, for instance, would not be detected.[6]

  • Insensitive to Trace Impurities: Minor impurities may not cause a significant enough deviation in the elemental composition to be detected.

  • Requires Pure, Dry Sample: The presence of residual solvents or water can significantly skew the results.[6]

Orthogonal Purity Validation: A Multi-Technique Approach

To overcome the limitations of elemental analysis, a suite of orthogonal (complementary) analytical techniques should be employed. These methods provide different, yet complementary, information about the sample's purity and impurity profile. For 3-Nitro-4-oxo-4-phenylbutanoic acid, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are highly recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture.[1] For purity determination, it is typically used with a UV detector, as the phenyl and nitro groups in the target molecule are chromophores.

Experimental Protocol: Reverse-Phase HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV at 254 nm.

  • Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and can be used to identify and quantify impurities.[7] Quantitative NMR (qNMR) is a particularly powerful tool for purity assessment without the need for a reference standard of the impurities themselves.[8][9]

Experimental Protocol: ¹H qNMR
  • Sample Preparation: Accurately weigh the 3-Nitro-4-oxo-4-phenylbutanoic acid sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known purity and mass of the internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides highly sensitive and specific detection of the target molecule and any impurities by measuring their mass-to-charge ratio.[10] When coupled with a separation technique like HPLC (LC-MS), it is a formidable tool for impurity profiling.[11]

Experimental Protocol: LC-MS
  • LC Conditions: Use the HPLC method described in section 3.1.1.

  • MS Detector: An electrospray ionization (ESI) source in negative ion mode is suitable for the carboxylic acid.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurements, which can help in the elemental composition determination of impurities.[12]

  • Data Interpretation: The mass spectrometer will provide the mass of the parent compound and any co-eluting impurities. The high-resolution data can be used to propose molecular formulas for unknown impurities.

Comparative Analysis of Techniques

The following table provides a head-to-head comparison of the analytical techniques discussed:

Parameter Elemental Analysis (CHN) HPLC-UV ¹H qNMR LC-MS
Information Provided Bulk elemental compositionSeparation and quantification of impuritiesStructural confirmation, identification and quantification of impuritiesMass confirmation, detection and identification of impurities
Specificity Low (bulk property)High (separates components)High (structure-specific)Very High (mass-specific)
Sensitivity ModerateHighModerate to HighVery High
Quantification Absolute (purity of bulk)Relative (area %) or absolute with standardsAbsolute (with internal standard)Relative or absolute with standards
Impurity Identification NoLimited (by retention time)Yes (structural information)Yes (by mass and fragmentation)
Throughput ModerateHighModerateHigh

Visualizing the Analytical Workflow

A comprehensive purity validation strategy involves a logical flow of these techniques, starting from a fundamental check and moving towards more detailed characterization.

Purity_Workflow cluster_0 Initial Purity Assessment cluster_1 Structural Confirmation & Absolute Purity cluster_2 Impurity Profiling cluster_3 Final Certification EA Elemental Analysis (CHN) NMR ¹H and ¹³C NMR EA->NMR HPLC HPLC-UV (Area % Purity) HPLC->NMR LCMS LC-MS (High Resolution) HPLC->LCMS qNMR Quantitative ¹H NMR NMR->qNMR Report Certificate of Analysis qNMR->Report LCMS->Report

Caption: A logical workflow for the comprehensive purity validation of a novel compound.

Conclusion: An Integrated Strategy for Unquestionable Purity

The purity validation of 3-Nitro-4-oxo-4-phenylbutanoic acid requires a synergistic and orthogonal analytical approach. While elemental analysis provides a fundamental and robust assessment of bulk purity, it should not be used in isolation. A comprehensive strategy that integrates the separative power of HPLC, the structural elucidation capabilities of NMR, and the high sensitivity and specificity of mass spectrometry is essential for a complete and reliable characterization. This multi-technique approach ensures that the compound is not only of high purity but also that any potential impurities are identified and quantified, thereby guaranteeing the integrity of subsequent research and development activities.

References

  • ASTM D5291-01 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2002). ASTM International. [Link]

  • D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). ASTM International. [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). ASTM International. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). American Pharmaceutical Review. [Link]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2007). ASTM International. [Link]

  • ASTM D5291 − 10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2023). Internet Archive. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Elemental analysis. Wikipedia. [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (2020). Pharmaceutical Technology. [Link]

  • High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (2024). Pharma Focus America. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

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  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry. [Link]

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  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024). qNMR Exchange. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Nitro-4-oxo-4-phenylbutanoic Acid

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Nitro-4-oxo-4-phenylbutanoic acid, a compound that, due to its functional groups, requires careful handling. This document is designed to be a practical, immediate-use resource that goes beyond simple instructions to explain the rationale behind each procedural step, ensuring a deep understanding of the safety principles involved.

Hazard Assessment and Chemical Profile

  • Nitro Compounds: Organic nitro compounds are often associated with thermal instability and can be shock-sensitive, particularly if impure.[1] They are also generally considered hazardous waste.

  • Keto Acids: The presence of a keto and a carboxylic acid group imparts acidic properties to the molecule. These functional groups can also influence the compound's reactivity.

  • Aromatic Ring: The phenyl group can affect the compound's solubility and potential for certain chemical reactions.

Given these features, 3-Nitro-4-oxo-4-phenylbutanoic acid should be treated as a hazardous substance, with particular attention paid to its potential reactivity and toxicity.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling 3-Nitro-4-oxo-4-phenylbutanoic acid, it is imperative to have the appropriate personal protective equipment and engineering controls in place.

Table 1: Required Personal Protective Equipment
PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and accidental contact with the eyes.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption. Gloves should be inspected before use and disposed of properly after handling.[2]
Body Protection A flame-resistant lab coat.[1]Protects against spills and potential for ignition of flammable solvents used with the compound.
Respiratory Protection Not generally required if handled in a fume hood.A respirator may be necessary for large spills or in poorly ventilated areas.

All work with 3-Nitro-4-oxo-4-phenylbutanoic acid, including its disposal, must be conducted in a well-ventilated chemical fume hood.[1] This engineering control is the primary means of minimizing inhalation exposure.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Alert and Evacuate: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the area.

  • Control Ignition Sources: If flammable solvents are present, extinguish all nearby flames and turn off any spark-producing equipment.

  • Contain the Spill: Use a non-combustible absorbent material, such as sand or vermiculite, to contain the spill.[1] Do not use combustible materials like paper towels for large spills.[3]

  • Collect and Package: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.[1]

  • Dispose: The sealed container with the spill cleanup material should be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The proper disposal of 3-Nitro-4-oxo-4-phenylbutanoic acid is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations. Never dispose of this compound down the drain or in the regular trash.[1]

Step 1: Waste Segregation and Collection

All waste containing 3-Nitro-4-oxo-4-phenylbutanoic acid, whether in solid form, in solution, or as contaminated materials (e.g., gloves, absorbent pads), must be collected as hazardous waste.[1]

  • Solid Waste: Collect in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Collect in a separate, compatible, and clearly labeled container. Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Materials: Place in a designated, labeled bag or container for solid hazardous waste.

Step 2: Waste Labeling

Proper labeling of hazardous waste containers is a critical regulatory requirement. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "3-Nitro-4-oxo-4-phenylbutanoic acid"

  • The primary hazards associated with the waste (e.g., "Toxic," "Irritant")

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 3: On-Site Neutralization (for acidic waste streams)

For dilute aqueous solutions containing 3-Nitro-4-oxo-4-phenylbutanoic acid, on-site neutralization of the acidic component may be considered before collection for disposal. This should only be performed by trained personnel in a fume hood.

  • Dilution: If the solution is concentrated, slowly add it to a large volume of cold water with stirring to dilute it.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate or sodium carbonate solution, while monitoring the pH. Aim for a final pH between 6 and 8. Be aware that this reaction may produce gas (CO2), so proceed slowly to avoid frothing and splashing.

  • Collection: The neutralized solution must still be collected as hazardous waste due to the presence of the nitro-organic compound.

Step 4: Storage

Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Step 5: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1] Provide them with a full and accurate description of the waste contents.

Disposal Decision Flowchart

The following flowchart provides a visual guide to the decision-making process for the proper disposal of 3-Nitro-4-oxo-4-phenylbutanoic acid waste.

Disposal_Flowchart start Waste Generated (3-Nitro-4-oxo-4-phenylbutanoic acid) is_solid Is the waste solid or contaminated material? start->is_solid collect_solid Collect in a labeled, sealed container for solid hazardous waste. is_solid->collect_solid Yes is_liquid Is the waste a dilute aqueous solution? is_solid->is_liquid No (Liquid) store Store in a designated hazardous waste storage area. collect_solid->store collect_liquid Collect in a labeled, sealed container for liquid hazardous waste. is_liquid->collect_liquid No (e.g., organic solvent) neutralize Consider on-site neutralization of acidity (trained personnel only). is_liquid->neutralize Yes collect_liquid->store collect_neutralized Collect neutralized solution as hazardous waste. neutralize->collect_neutralized collect_neutralized->store dispose Contact EHS or licensed contractor for disposal. store->dispose

Caption: Decision flowchart for the proper disposal of 3-Nitro-4-oxo-4-phenylbutanoic acid waste.

Regulatory Compliance

All procedures for the handling and disposal of hazardous chemicals must comply with local, state, and federal regulations. In the United States, the primary regulatory frameworks are provided by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP), which must include procedures for the safe handling and disposal of hazardous chemicals.[4][5][6][7][8]

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle to grave." This includes proper identification, labeling, storage, and disposal of hazardous materials.

It is the responsibility of the principal investigator and all laboratory personnel to be familiar with and adhere to these regulations and their institution's specific CHP.[9]

Conclusion

The proper disposal of 3-Nitro-4-oxo-4-phenylbutanoic acid is a critical aspect of laboratory safety and environmental stewardship. By understanding the potential hazards of this compound, utilizing appropriate personal protective equipment and engineering controls, and following a systematic disposal protocol, researchers can minimize risks and ensure a safe working environment. This guide provides the foundational knowledge and practical steps to achieve these goals, empowering scientists to conduct their work responsibly and with the utmost attention to safety.

References

  • OSHA. (n.d.). Laboratory Safety: OSHA Laboratory Standard. OSHA Factsheet. Retrieved from [Link]

  • Benchchem. (n.d.). Safe Handling and Storage of Nitro Compounds. Technical Support Center.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6).
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Angene Chemical. (2024, April 21).
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  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Benchchem. (n.d.). Handling and Storage of Chlorinated Alpha-Keto Acids.
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  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds.
  • NUS Medicine. (2016, March 16). Chemical Waste Disposal.

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